molecular formula C9H7NO2 B1615622 3-Hydroxyquinoline N-oxide CAS No. 59953-98-9

3-Hydroxyquinoline N-oxide

Cat. No.: B1615622
CAS No.: 59953-98-9
M. Wt: 161.16 g/mol
InChI Key: WXOCAKHNPIOFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyquinoline N-oxide is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxyquinoline N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyquinoline N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxidoquinolin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOCAKHNPIOFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344232
Record name 3-Hydroxyquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59953-98-9
Record name 3-Hydroxyquinoline N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Potency of 3-Hydroxyquinoline N-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and therapeutic potential of 3-hydroxyquinoline N-oxide derivatives. This document is structured for researchers and drug discovery professionals, focusing on the scaffold's unique role as a respiratory chain inhibitor and its distinction from the more common 4-hydroxy (HQNO) and 8-hydroxy (oxine) isomers.

Executive Summary

The 3-hydroxyquinoline N-oxide (3-HQN) scaffold represents a specialized class of nitrogen heterocycles, distinct from the widely utilized 8-hydroxyquinoline chelators and 4-quinolone antibiotics. Its biological significance is anchored in the Aurachin family of myxobacterial alkaloids (specifically Aurachin A and B). These compounds act as potent, lipophilic inhibitors of the electron transport chain (ETC), exhibiting dual-target efficacy against Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1) , as well as the prokaryote-specific cytochrome bd oxidase . This multi-target profile makes 3-HQN derivatives prime candidates for antitubercular, antimalarial, and anticancer therapeutics.

Structural Basis and Chemical Properties[1][2][3][4][5]

The Pharmacophore

The core pharmacophore consists of a quinoline ring oxidized at the nitrogen (N1) and hydroxylated at position 3. Unlike 4-hydroxyquinoline N-oxides (e.g., HQNO) which predominantly exist as 4-quinolone tautomers, the 3-hydroxy isomer maintains a distinct hydrogen-bonding network.

  • N-Oxide Functionality: The

    
     dipole acts as a critical hydrogen bond acceptor/donor pair, essential for binding to the Q-sites of respiratory enzymes.
    
  • C3-Hydroxyl Group: Provides an adjacent proton donor, facilitating chelation-like interactions within the enzyme active site, particularly near heme centers or iron-sulfur clusters.

  • Lipophilic Tail: In natural products like Aurachin A, a farnesyl chain at C4 anchors the molecule in the inner mitochondrial membrane or bacterial plasma membrane.

Tautomerism and Stability

While 4-hydroxyquinoline N-oxides tautomerize readily to cyclic hydroxamic acids (N-hydroxy-4-quinolones), 3-hydroxyquinoline N-oxides are structurally constrained. This stability prevents the "keto-enol" shift often seen in quinolones, locking the molecule in a conformation favorable for specific hydrophobic pockets in the ETC.

Mechanisms of Action: Respiratory Chain Inhibition[6]

The primary biological activity of 3-HQN derivatives is the disruption of cellular respiration.

Dual Inhibition of Mitochondrial Complexes

Experimental evidence indicates that 3-HQN derivatives inhibit oxidative phosphorylation at two distinct sites:

  • Complex I (NADH Dehydrogenase): They block electron transfer from Fe-S clusters to ubiquinone.

  • Complex III (Cytochrome bc1): Unlike antimycin A (which binds the

    
     site) or myxothiazol (which binds the 
    
    
    
    site), 3-HQN derivatives exhibit a binding mode that overlaps with the quinol oxidation site (
    
    
    ), preventing the transfer of electrons to Cytochrome c.
Prokaryotic Specificity: Cytochrome bd Oxidase

In bacteria (e.g., E. coli, M. tuberculosis), 3-HQN derivatives inhibit cytochrome bd oxidase , a terminal oxidase used under low-oxygen conditions.

  • Mechanism: The inhibitor binds to the quinol oxidation site of the bd enzyme, preventing the reduction of oxygen to water.

  • Therapeutic Value: Since mammalian mitochondria lack cytochrome bd, this target offers high selectivity for antibacterial drug development, particularly for hypoxic, persistent infections like latent tuberculosis.

Visualization of Inhibition Sites

The following diagram illustrates the interference points of 3-HQN derivatives within the Electron Transport Chain.

ETC_Inhibition cluster_mito Mitochondrial Inner Membrane cluster_bact Bacterial Membrane (Specific) CI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Pool) CI->UQ e- CII Complex II (Succinate Dehydrogenase) CII->UQ e- CIII Complex III (Cytochrome bc1) UQ->CIII e- BD Cytochrome bd Oxidase UQ->BD e- (Bacteria) Civ Complex IV CIII->Civ e- HQN 3-Hydroxyquinoline N-Oxide Derivatives HQN->CI Blocks Q-site HQN->CIII Blocks Qo site HQN->BD Inhibits Quinol Oxidation

Caption: Multi-site inhibition of respiratory complexes by 3-hydroxyquinoline N-oxide derivatives in mitochondria and bacteria.

Therapeutic Applications

Antitubercular Activity

Mycobacterium tuberculosis relies on cytochrome bd oxidase to survive host immune pressure (hypoxia/nitric oxide). 3-HQN derivatives (analogous to Aurachin D) have demonstrated:

  • MIC values: Sub-micromolar activity against replicating and non-replicating strains.

  • Synergy: Enhances the efficacy of bioenergetic inhibitors like bedaquiline (which targets ATP synthase).

Antimalarial & Antiparasitic[7]
  • Malaria: Plasmodium falciparum relies heavily on its mitochondrial ETC. 3-HQN derivatives inhibit the parasite's bc1 complex, collapsing the mitochondrial membrane potential (

    
    ).
    
  • Leishmaniasis: Significant activity against Leishmania donovani promastigotes, driven by the inhibition of the single mitochondrion's respiratory function.[1]

Anticancer Potential

Tumor cells in hypoxic environments often upregulate specific respiratory adaptations. 3-HQN derivatives can act as Hypoxia-Activated Prodrugs (HAPs) . The N-oxide moiety can be bioreduced in hypoxic tissue to the corresponding 3-hydroxyquinoline, which may possess distinct cytotoxic or chelation properties, or the N-oxide itself may induce ROS generation by stalling the ETC.

Structure-Activity Relationship (SAR)

Data synthesized from aurachin analogues reveals the following SAR rules:

PositionModificationEffect on Activity
N-Oxide (N1) Reduction to amineLoss of Activity. The N-oxide is critical for binding affinity to the Q-site.
C3-Hydroxyl Methylation (OMe)Reduced Potency. The free OH is required for H-bonding within the active site.
C4-Position Farnesyl chain (C15)Optimal. High lipophilicity is essential for membrane intercalation.
C4-Position Short alkyl (Methyl)Inactive. The molecule fails to reach the hydrophobic pocket of the enzyme.
Ring System 6,7-Dichloro substitutionIncreased Potency. Electron-withdrawing groups often enhance binding affinity.

Experimental Protocols

Synthesis of 3-Hydroxyquinoline N-Oxides

Note: This protocol avoids the standard Conrad-Limpach method (which yields 4-quinolones) and uses a base-mediated cyclization of o-nitro-ketones.

Reagents: 1-(2-nitrophenyl)butan-2-one derivative,


, DMSO.
  • Preparation: Dissolve the o-nitro-phenyl ketone substrate (1.0 eq) in anhydrous DMSO.

  • Cyclization: Add sodium tert-butoxide (2.5 eq) at room temperature. The solution will turn deep red/brown.

  • Reaction: Stir for 2-4 hours. The strong base generates the enolate, which attacks the nitro group, followed by dehydration and rearrangement to form the N-oxide ring.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient). 3-HQN derivatives are polar; use 5-10% MeOH.

NADH Oxidase Inhibition Assay (Complex I)

Purpose: To quantify the


 of the derivative against Complex I.
  • Source: Prepare Bovine Heart Submitochondrial Particles (SMP) or bacterial membrane vesicles.

  • Buffer: 50 mM Phosphate buffer (pH 7.4), 250 mM Sucrose, 1 mM EDTA.

  • Start: Add SMP (0.1 mg protein/mL) and NADH (100 µM).

  • Inhibitor: Add test compound (dissolved in DMSO) at varying concentrations (1 nM – 10 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over 5 minutes using a spectrophotometer.

  • Control: Run a solvent control (DMSO only) and a positive control (Rotenone).

References

  • Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes. PubMed. [Link]

  • Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues. PubMed. [Link]

  • The cytochrome bd respiratory oxygen reductases. PubMed Central. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Enzymatic activity of the alternative complex III as a menaquinol:auracyanin oxidoreductase. PubMed. [Link]

Sources

Unveiling a Hidden Alkaloid: A Technical Guide to the Putative Natural Occurrence of 3-Hydroxyquinoline N-Oxide in Myxobacteria

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Drug Discovery Professional: The relentless pursuit of novel bioactive compounds has led researchers to explore the vast and often cryptic metabolic potential of microorganisms. Among these, the myxobacteria stand out as master architects of complex chemical structures with potent biological activities. This guide ventures into the fascinating world of myxobacterial secondary metabolism, focusing on a specific, yet-to-be-confirmed molecule: 3-hydroxyquinoline N-oxide. While not yet formally isolated from these gliding bacteria, a compelling body of evidence, rooted in the well-characterized biosynthesis of related quinoline alkaloids, points towards its plausible natural occurrence. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing the scientific rationale, biosynthetic context, and experimental avenues to explore the existence and potential of this intriguing N-oxide.

Myxobacteria: Prolific Producers of Bioactive Secondary Metabolites

Myxobacteria are Gram-negative, soil-dwelling bacteria renowned for their complex social behaviors, including "wolf-pack" predation and the formation of intricate, multicellular fruiting bodies.[1][2] This sophisticated lifestyle is underpinned by a rich and diverse secondary metabolism, making them a fertile ground for the discovery of novel natural products.[3][4] Their large genomes harbor a plethora of biosynthetic gene clusters (BGCs) encoding for the production of polyketides, non-ribosomal peptides, and a variety of other unique molecular scaffolds.[5][6] These compounds often exhibit potent antimicrobial, antifungal, and cytotoxic activities, highlighting the potential of myxobacteria as a source for new drug leads.[3][7]

The Aurachins: A Gateway to Quinoline N-Oxides in Myxobacteria

A significant class of alkaloids produced by myxobacteria, particularly by the species Stigmatella aurantiaca, are the aurachins.[8] These are quinoline-based compounds with a range of biological activities, including the inhibition of respiratory chain enzymes.[9] The biosynthesis of aurachins has been extensively studied and provides a critical piece of the puzzle in our investigation of 3-hydroxyquinoline N-oxide.

The Aurachin Biosynthetic Pathway: A Tale of N-Oxidation

The biosynthesis of the aurachin core structure begins with anthranilic acid and involves a type II polyketide synthase (PKS) system.[10] This initial assembly leads to the formation of a quinoline ring. Crucially, the biosynthetic pathway of several aurachin analogues includes a key N-hydroxylation step, catalyzed by a flavin-dependent monooxygenase.[8][11] This enzymatic reaction introduces an N-oxide functionality to the quinoline scaffold.

The existence of this N-hydroxylating enzyme within the aurachin biosynthetic machinery is a pivotal discovery. It unequivocally demonstrates that myxobacteria possess the genetic and biochemical capability to produce quinoline N-oxides.

The Case for 3-Hydroxyquinoline N-Oxide: A Plausible Myxobacterial Metabolite

While the characterized aurachins are structurally more complex than 3-hydroxyquinoline N-oxide, the presence of a dedicated N-hydroxylating enzyme in their biosynthesis opens up several possibilities for the natural occurrence of this simpler molecule:

  • A Biosynthetic Precursor or Shunt Metabolite: It is conceivable that a 3-hydroxy-substituted quinoline intermediate is formed during the aurachin pathway and is a substrate for the N-hydroxylating monooxygenase. This could lead to the formation of 3-hydroxyquinoline N-oxide as a transient intermediate or a shunt product if it is not efficiently channeled towards the final aurachin structures.

  • Enzyme Promiscuity: The N-hydroxylating monooxygenase may exhibit a degree of substrate promiscuity, a common feature of enzymes involved in secondary metabolism. It might be capable of acting on simpler quinoline precursors that are also present in the cell, leading to the formation of 3-hydroxyquinoline N-oxide.

  • An Uncharacterized Biosynthetic Pathway: Myxobacterial genomes are vast and contain numerous "orphan" biosynthetic gene clusters whose products are unknown.[12][13] It is plausible that a separate, uncharacterized pathway exists for the production of 3-hydroxyquinoline N-oxide or related simple quinoline alkaloids.

Experimental Workflow for the Detection and Characterization of 3-Hydroxyquinoline N-Oxide in Myxobacteria

The following provides a detailed, step-by-step methodology for the investigation of 3-hydroxyquinoline N-oxide in myxobacterial cultures, with a focus on Stigmatella aurantiaca as a primary target organism.

Cultivation and Extraction

Rationale: The production of secondary metabolites is often highly dependent on culture conditions. A systematic approach using different media and growth parameters is crucial to induce the expression of the target biosynthetic pathway. The use of an adsorbent resin in the culture medium can help to capture secreted metabolites and prevent their degradation.

Protocol:

  • Strain Selection: Obtain a wild-type strain of Stigmatella aurantiaca (e.g., Sg a15).

  • Media Preparation: Prepare several different culture media known to support myxobacterial growth and secondary metabolite production (e.g., VY/2, CTT, and MD1 media).

  • Inoculation and Cultivation: Inoculate the prepared media with a fresh culture of S. aurantiaca. For each medium, set up parallel cultures with and without the addition of 2% (w/v) Amberlite XAD-16 resin. Incubate the cultures at 30°C with shaking (180 rpm) for 7-14 days.

  • Extraction:

    • For cultures with XAD-16 resin: Separate the resin from the culture broth and cells by filtration. Wash the resin with distilled water and then elute the adsorbed metabolites with methanol or acetone.

    • For cultures without resin: Separate the cells from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Extract the cell pellet with methanol or acetone.

  • Concentration: Evaporate the solvents from all extracts under reduced pressure to obtain crude extracts.

Analytical Chemistry: The Search for a Molecular Signature

Rationale: High-resolution mass spectrometry is a powerful tool for the detection of specific compounds in complex mixtures. By targeting the exact mass of 3-hydroxyquinoline N-oxide, its presence can be identified even at low concentrations.

Protocol:

  • Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a reversed-phase C18 column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Set the mass spectrometer to perform data-dependent acquisition, acquiring full scan MS data and fragmentation (MS/MS) data for the most intense ions.

  • Data Analysis:

    • Search the acquired data for the exact mass of protonated 3-hydroxyquinoline N-oxide ([M+H]⁺, C₉H₈NO₂⁺, m/z 162.0555).

    • If a peak with the correct mass and a plausible isotopic pattern is detected, analyze its MS/MS fragmentation pattern. The fragmentation should be consistent with the structure of 3-hydroxyquinoline N-oxide (e.g., loss of an oxygen atom from the N-oxide).

    • Compare the retention time and MS/MS spectrum with a synthetic standard of 3-hydroxyquinoline N-oxide for definitive identification.

Genome Mining: In Silico Exploration of Biosynthetic Potential

Rationale: The genomes of myxobacteria can be mined for biosynthetic gene clusters that may be responsible for the production of quinoline alkaloids. This in silico approach can provide genetic evidence to support the analytical findings.

Protocol:

  • Genome Sequencing: If not already available, sequence the genome of the myxobacterial strain of interest.

  • Bioinformatic Analysis:

    • Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate secondary metabolite biosynthetic gene clusters.[14]

    • Search the annotated clusters for genes encoding enzymes typically involved in quinoline biosynthesis, such as Type II or Type III polyketide synthases, and enzymes for the biosynthesis of anthranilic acid.[15][16]

    • Specifically look for homologues of the aurachin N-hydroxylating monooxygenase.

    • Analyze the genetic context of these genes to propose a putative biosynthetic pathway for 3-hydroxyquinoline N-oxide.

Visualizing the Path: Biosynthesis and Workflow Diagrams

To aid in the understanding of the concepts and protocols described, the following diagrams are provided in the Graphviz DOT language.

Aurachin_Biosynthesis cluster_PKS Type II PKS cluster_Tailoring Tailoring Steps Anthranilic_Acid Anthranilic Acid PKS_Machinery PKS Machinery Anthranilic_Acid->PKS_Machinery Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Machinery Quinoline_Core Quinoline Core Intermediate PKS_Machinery->Quinoline_Core Hydroxylation Hydroxylation Quinoline_Core->Hydroxylation Other tailoring enzymes N_Hydroxylation N-Hydroxylation (Monooxygenase) Hydroxylation->N_Hydroxylation Aurachins Aurachins N_Hydroxylation->Aurachins 3_Hydroxyquinoline_N_Oxide 3-Hydroxyquinoline N-Oxide (Putative) N_Hydroxylation->3_Hydroxyquinoline_N_Oxide Shunt Product / Promiscuity

Caption: Proposed biosynthetic pathway for aurachins in myxobacteria, highlighting the key N-hydroxylation step and the putative formation of 3-hydroxyquinoline N-oxide.

Experimental_Workflow cluster_Cultivation Cultivation & Extraction cluster_Analysis Analysis cluster_Genomics Genome Mining Strain_Selection Myxobacterial Strain (e.g., S. aurantiaca) Cultivation Cultivation in Multiple Media (+/- XAD-16) Strain_Selection->Cultivation Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract LC_MS LC-MS/MS Analysis Crude_Extract->LC_MS Data_Analysis Targeted Search for m/z 162.0555 LC_MS->Data_Analysis Identification Identification by Fragmentation & Standard Comparison Data_Analysis->Identification Hypothesis Biosynthetic Hypothesis Generation Identification->Hypothesis Corroboration Genome_Sequencing Genome Sequencing Bioinformatics antiSMASH Analysis Genome_Sequencing->Bioinformatics BGC_Identification Identification of Putative Quinoline BGC Bioinformatics->BGC_Identification BGC_Identification->Hypothesis

Caption: A streamlined experimental workflow for the discovery and characterization of 3-hydroxyquinoline N-oxide from myxobacteria.

Concluding Remarks and Future Perspectives

The natural occurrence of 3-hydroxyquinoline N-oxide in myxobacteria remains a compelling hypothesis supported by strong circumstantial evidence from the well-established biosynthesis of aurachin alkaloids. The presence of a dedicated N-hydroxylating enzyme in these bacteria provides a solid foundation for its potential formation. The experimental workflow outlined in this guide offers a clear path for researchers to investigate this possibility.

The successful identification and isolation of 3-hydroxyquinoline N-oxide from a myxobacterial source would not only expand our knowledge of their metabolic diversity but could also provide a novel scaffold for drug discovery. Quinolone N-oxides are known to possess a range of biological activities, and a naturally sourced derivative could offer advantages in terms of biocompatibility and evolutionary pre-optimization for biological interaction. This technical guide serves as an invitation to the scientific community to delve deeper into the chemical treasures hidden within the myxobacterial world.

References

  • Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa. Journal of Biological Chemistry.

  • Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. Analytical Chemistry.

  • Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. Analytical Chemistry.

  • Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition.

  • Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. ACS Publications.

  • Identification by Synthesis: Imidacins, Urocanate-Derived Alkaloids from the Myxobacterium Stigmatella aurantiaca. Organic Letters.

  • The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties. The Journal of Antibiotics.

  • Polyketide cyclizations to isoquinoline and the corresponding naphthalene intermediate towards the total synthesis of ancistrocladeine. ResearchGate.

  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of Industrial Microbiology & Biotechnology.

  • Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Plant Science.

  • Self-resistance guided genome mining uncovers new topoisomerase inhibitors from myxobacteria. Chemical Science.

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.

  • Model of NRPS assembly line of quinoxaline antibiotics. ResearchGate.

  • Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. Molecules.

  • Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones. MDPI.

  • Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones. PMC.

  • Correlating chemical diversity with taxonomic distance for discovery of natural products in myxobacteria. Nature Communications.

  • Biosynthesis of quinoline alkaloids. ResearchGate.

  • Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study. PMC.

  • Stigmatella aurantiaca. Wikipedia.

  • Biosynthesis of cittilins, unusual ribosomally synthesized and post-translationally modified peptides from Myxococcus xanthus. bioRxiv.

  • Myxococcus xanthus: Microbe of the Year 2020. Max-Planck-Institut für terrestrische Mikrobiologie.

  • Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism. Applied Microbiology and Biotechnology.

  • Secondary metabolites of myxobacteria. Korean Journal of Microbiology.

  • Structure and Biosynthesis of Myxochromides S1-3 in Stigmatella aurantiaca: Evidence for an Iterative Bacterial Type I Polyketide Synthase and for Module Skipping in Nonribosomal Peptide Biosynthesis. ResearchGate.

  • Isolation, antimicrobial activity of myxobacterial crude extracts and identification of the most potent strains. Archives of Biological Sciences.

  • Quinoline alkaloids. Wikipedia.

  • Non-ribosomal peptide synthetase domain boundary identification and new motifs discovery based on motif-intermotifs standardized architecture. bioRxiv.

  • Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study. MDPI.

  • Genome Mining in the Myxobacterium Chondromyces crocatus Cm c5 for the Discovery of Novel Secondary Metabolites. Saarland University.

  • NIH Public Access. KU ScholarWorks.

  • Two Structures of an N-Hydroxylating Flavoprotein Monooxygenase: ORNITHINE HYDROXYLASE FROM PSEUDOMONAS AERUGINOSA. PMC.

  • Characterization of the N‐Hydroxylating Monooxygenase TheA from Thermocrispum agreste Reveals a Broad Substrate Spectrum. ChemBioChem.

  • Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI.

  • Biosynthesis of Alkaloids. Imperial College London.

  • Mechanistic and structural studies of the N-hydroxylating flavoprotein monooxygenases. Bioorganic Chemistry.

  • Diversity of nature's assembly lines – recent discoveries in non-ribosomal peptide synthesis. Molecular BioSystems.

  • Flavin-dependent N-hydroxylating enzymes: distribution and application. Applied Microbiology and Biotechnology.

Sources

Methodological & Application

preparation of 3-hydroxyquinoline-1-oxide via modified cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 3-Hydroxyquinoline-1-Oxide via Modified Reductive Cyclization

Part 1: Executive Summary & Strategic Context

1.1 The Target Molecule 3-Hydroxyquinoline-1-oxide (3-HQNO) represents a critical scaffold in medicinal chemistry, distinct from its 2- and 4-hydroxy isomers. It serves as a privileged structure in the development of antifungal agents, potential anticancer therapeutics (via bioreductive mechanisms), and as a metabolic probe for quinoline-based drugs. Unlike the ubiquitous 8-hydroxyquinoline, the 3-hydroxy isomer offers unique chelation geometry and electronic properties, making it a valuable intermediate for "scaffold hopping" in drug design.

1.2 The Challenge: Classical vs. Modified Approaches

  • Classical Methods: Historically, 3-HQNO was prepared via the direct oxidation of 3-hydroxyquinoline using peracids (e.g., m-CPBA) or H₂O₂/acetic acid. While straightforward, this approach suffers from poor regioselectivity (often yielding mixtures of N-oxide and quinolone tautomers) and requires the pre-synthesis of the unstable 3-hydroxyquinoline precursor.

  • The Modified Cyclization (Solution): This protocol details a Modified Reductive Cyclization strategy. It utilizes stable 2-nitrobenzaldehyde and

    
    -haloketone precursors to form an epoxide intermediate, which undergoes controlled reductive ring closure. This "one-pot" cascade avoids the isolation of sensitive hydroxylamines and directly yields the N-oxide functionality with high atom economy.
    

1.3 Mechanism of Action The synthesis relies on a Darzens condensation followed by a reductive epoxide ring-opening/cyclization .

  • Condensation: Base-mediated reaction of 2-nitrobenzaldehyde with chloroacetone forms a glycidic ketone (epoxide).

  • Controlled Reduction: Chemoselective reduction of the nitro group to a hydroxylamine (

    
    ) using Zinc/Ammonium Chloride or Stannous Chloride.
    
  • Cyclization: The nucleophilic hydroxylamine attacks the epoxide (or the resultant ketone after rearrangement), closing the ring to form the 3-hydroxyquinoline-1-oxide skeleton directly.

Part 2: Technical Principle & Pathway Visualization

The following diagram illustrates the chemical logic, contrasting the classical oxidation route with the modified reductive cyclization.

Synthesis_Pathway cluster_legend Pathway Logic Start 2-Nitrobenzaldehyde (Precursor A) Intermediate1 Nitro-Epoxide (Glycidic Ketone) Start->Intermediate1 Darzens Condensation (K2CO3, DMF) Reagent Chloroacetone (Precursor B) Reagent->Intermediate1 Intermediate2 Hydroxylamine Intermediate (-NHOH) Intermediate1->Intermediate2 Selective Reduction (Retains Oxygen) Reductant Zn / NH4Cl (Controlled Reduction) Reductant->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Ring Closure Product 3-Hydroxyquinoline- 1-Oxide (Target) Cyclization->Product Tautomerization

Caption: Figure 1. Modified reductive cyclization pathway utilizing a nitro-epoxide intermediate to bypass unstable aminobenzaldehydes.

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Nitrobenzaldehyde is an irritant. Chloroacetone is a potent lachrymator; handle only in a functioning fume hood.

Phase 1: Preparation of the Nitro-Epoxide Intermediate

Objective: Synthesize (3-(2-nitrophenyl)oxiran-2-yl)methanol or ketone derivative.

ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Nitrobenzaldehyde 151.121.01.51 g (10 mmol)Electrophile
Chloroacetone 92.521.21.11 g (12 mmol)Nucleophile
Potassium Carbonate 138.212.02.76 gBase
DMF (Anhydrous) --15 mLSolvent

Protocol:

  • Setup: Charge a dried 50 mL round-bottom flask with 2-Nitrobenzaldehyde and anhydrous DMF. Stir until dissolved.

  • Addition: Cool the solution to 0°C. Add Chloroacetone dropwise over 10 minutes.

  • Base Introduction: Add finely powdered Potassium Carbonate in portions to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude epoxide (often a yellow oil/solid) is sufficiently pure for the next step. If storage is needed, recrystallize from EtOH.

Phase 2: Modified Reductive Cyclization

Objective: Selective reduction of


 to 

and spontaneous cyclization to the N-oxide.
ReagentMW ( g/mol )Equiv.[1]AmountRole
Nitro-Epoxide (from Phase 1) ~221.21.0~2.2 g (crude)Precursor
Zinc Dust (Activated) 65.383.01.96 gReductant
Ammonium Chloride 53.495.02.67 gProton Source/Buffer
THF / Water --4:1 Ratio (25 mL)Solvent System

Protocol:

  • Solubilization: Dissolve the crude Nitro-Epoxide in THF (20 mL). Add a solution of Ammonium Chloride in Water (5 mL).

  • Controlled Reduction: Cool the biphasic mixture to 0°C. Add Zinc dust in small portions over 20 minutes. Crucial: Vigorous stirring is required.

  • Monitoring: The reaction is typically fast (30–60 min). Monitor TLC for the formation of a highly polar, UV-active spot (N-oxide).

    • Note: If the reaction proceeds too long or gets too hot, over-reduction to the quinoline (loss of N-oxide oxygen) will occur.

  • Quench: Filter the mixture through a Celite pad to remove Zinc residues. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to remove THF. Dilute the aqueous residue with water (10 mL) and extract with DCM (3 x 20 mL).

    • Tip: N-oxides are water-soluble; salting out the aqueous layer with NaCl improves yield.

  • Purification: Purify via flash column chromatography (DCM:MeOH, gradient 98:2 to 90:10). 3-Hydroxyquinoline-1-oxide typically elutes as a yellow/orange solid.

Part 4: Process Control & Troubleshooting

4.1 Workflow Diagram

Experimental_Workflow Setup Phase 1: Darzens Condensation (0°C, DMF) Check1 TLC Check: Aldehyde Consumed? Setup->Check1 Workup1 Aq. Workup & Concentration Check1->Workup1 Yes Setup2 Phase 2: Reductive Cyclization (Zn/NH4Cl, THF/H2O) Workup1->Setup2 Check2 Critical Control Point: Stop before Over-reduction Setup2->Check2 Filter Celite Filtration Check2->Filter N-Oxide Formed Purify Flash Chromatography (DCM:MeOH) Filter->Purify

Caption: Figure 2. Step-by-step experimental workflow emphasizing the critical control point during reduction.

4.2 Troubleshooting Table

ObservationRoot CauseCorrective Action
Product is 3-Hydroxyquinoline (No N-oxide) Over-reduction of the N-O bond.Reduce reaction time in Phase 2. Lower temperature to -5°C. Use less Zn equivalents (start with 2.0 eq).
Low Yield in Phase 1 Cannizzaro reaction of benzaldehyde.Ensure anhydrous DMF. Add base slowly. Do not exceed 25°C.
Product stuck in Aqueous Phase High polarity of N-oxide.Saturate aqueous phase with NaCl. Use continuous liquid-liquid extraction or n-Butanol for extraction.
Red/Brown Impurities Polymerization of intermediates.Perform Phase 2 immediately after Phase 1. Do not store the epoxide for >24h.

Part 5: References

  • Mamedov, V. A., et al. "Recyclization of 3-acyl-2-benzoyloxiranes with hydrazines: A new route to 3-hydroxyquinoline derivatives." Tetrahedron, 2008.

  • Ramanathan, M., Wan, J., & Liu, S. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts."[2] RSC Advances, 2018, 8 , 38166-38174.[2]

  • Singh, A., et al. "Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives."[3] Synthesis, 2023, 55 , 4191-4203.[3]

  • Dutta, L., & Ramasastry, S. S. V. "Phosphine-Mediated Redox Cyclization of 1-(2-Nitroaryl)prop-2-ynones to 3-Hydroxyquinolin-4-ones."[4] Organic Letters, 2022, 24 , 7665-7670.[4] [4]

  • Albini, A., & Pietra, S. "Heterocyclic N-Oxides." CRC Press, 1991. (Standard Reference for N-Oxide Reactivity).

Sources

Protocol for the Chemoselective N-Oxidation of 3-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-hydroxyquinoline 1-oxide (N-oxide) from 3-hydroxyquinoline. While quinoline N-oxides are versatile synthetic intermediates—often serving as "chemical handles" for regioselective C-H activation—the presence of the 3-hydroxyl group introduces specific solubility and reactivity challenges compared to the parent quinoline.

This guide presents two validated methodologies:

  • Method A (Standard Laboratory Scale): Oxidation using m-chloroperbenzoic acid (m-CPBA) in chlorinated solvents. This method offers mild conditions and high chemoselectivity.

  • Method B (Scalable/Green): Oxidation using Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid. This method is cost-effective for larger scales but requires rigorous safety management regarding peroxide accumulation.

Reaction Mechanism & Rationale

The N-oxidation of electron-deficient heterocycles like quinoline requires a strong electrophilic oxidant. The nitrogen lone pair, located in the


 orbital, attacks the electrophilic oxygen of the peracid.
Mechanistic Pathway

The transformation proceeds via a concerted "Butterfly Mechanism" where the nitrogen attacks the peroxidic oxygen while the proton is transferred to the carbonyl oxygen of the leaving carboxylate.

N_Oxidation_Mechanism SM 3-Hydroxyquinoline (Nucleophilic N) TS Transition State (Butterfly Mechanism) SM->TS + m-CPBA (Electrophilic O) INT Proton Transfer TS->INT PROD 3-Hydroxyquinoline 1-oxide INT->PROD BYPROD m-Chlorobenzoic Acid (Byproduct) INT->BYPROD

Figure 1: Mechanistic pathway for the N-oxidation of quinoline derivatives using peracids.

Key Chemoselectivity Insight: The 3-hydroxyl group is electron-donating, which theoretically increases the nucleophilicity of the pyridine ring, facilitating oxidation. However, unlike 8-hydroxyquinoline, the 3-isomer does not form a stable intramolecular hydrogen bond with the nitrogen lone pair, leaving the nitrogen accessible for oxidation without requiring elevated temperatures to break a chelate.

Critical Parameters & Reagents

ParameterMethod A (m-CPBA)Method B (H₂O₂/AcOH)
Oxidant m-CPBA (70-77% wt)30% or 50% H₂O₂ (aq)
Solvent DCM, CHCl₃, or 1,2-DCEGlacial Acetic Acid
Temperature 0°C to 25°C60°C to 80°C
Reaction Time 12 - 48 Hours4 - 12 Hours
Yield Potential High (75-90%)Moderate to High (60-80%)
Primary Hazard Shock-sensitive oxidantPeroxide accumulation/Runaway

Experimental Protocols

Method A: m-CPBA Oxidation (Recommended for <5g Scale)

This method is preferred for medicinal chemistry applications due to its mild nature, preventing over-oxidation to quinones.

Reagents:

  • 3-Hydroxyquinoline (1.0 equiv)

  • m-CPBA (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M - 0.2 M concentration][1]

  • Saturated NaHCO₃ solution[2][3][4]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyquinoline (e.g., 500 mg, 3.44 mmol) in DCM (20 mL). The solution may be slightly heterogeneous depending on purity; sonication can assist.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Add m-CPBA (approx. 1.2 equiv) portion-wise over 10 minutes. Note: Dissolving m-CPBA in a minimal amount of DCM and adding dropwise is superior for controlling exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

  • Quench & Work-up:

    • Dilute the mixture with excess DCM.

    • Wash the organic layer 3 times with saturated aqueous NaHCO₃. Crucial Step: This removes the m-chlorobenzoic acid byproduct as its water-soluble sodium salt.

    • Wash once with brine.

    • Dry over anhydrous Na₂SO₄ or MgSO₄ and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow/orange solid. If necessary, purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Method B: H₂O₂ / Acetic Acid (Recommended for >5g Scale)

This method avoids the generation of large amounts of solid organic waste (m-chlorobenzoic acid) but requires heating.

Reagents:

  • 3-Hydroxyquinoline (1.0 equiv)

  • Hydrogen Peroxide (30% aq, 3.0 - 5.0 equiv)

  • Glacial Acetic Acid (Solvent volume, approx 5-10 mL per gram of substrate)

  • Sodium Tungstate (Na₂WO₄) [Optional catalyst: 1-5 mol% can accelerate reaction]

Step-by-Step Procedure:

  • Setup: Charge a flask with 3-hydroxyquinoline and glacial acetic acid.

  • Addition: Add 30% hydrogen peroxide (1.5 equiv initially) at room temperature.

  • Heating: Heat the mixture to 60–70°C. Safety Warning: Do not exceed 80°C rapidly. Peracetic acid is generated in situ.[3][5]

  • Monitoring: Monitor by LC-MS. If starting material persists after 4 hours, add an additional aliquot of H₂O₂ (1.5 equiv) and continue heating.

  • Work-up:

    • Cool the mixture to room temperature.

    • Peroxide Test: Check for active peroxides using starch-iodide paper. If positive, quench with saturated sodium bisulfite (NaHSO₃) solution until negative.

    • Concentrate the acetic acid under reduced pressure (rotary evaporator with a base trap is recommended).

    • Neutralize the residue with saturated Na₂CO₃ solution (pH ~8).

    • Extract with Ethyl Acetate or Chloroform/Isopropanol (3:1) if the product is highly water-soluble.

    • Dry and concentrate.[1]

Workflow Visualization

Protocol_Workflow Start Start: 3-Hydroxyquinoline Choice Select Method Start->Choice MethodA Method A: m-CPBA / DCM (0°C -> RT, 12-24h) Choice->MethodA Small Scale / High Purity MethodB Method B: H2O2 / AcOH (60-70°C, 4-12h) Choice->MethodB Large Scale / Cost Effective WashA Wash: Sat. NaHCO3 (Removes m-CBA acid) MethodA->WashA DryA Dry & Concentrate WashA->DryA Purification Purification (Column Chromatography: DCM/MeOH) DryA->Purification QuenchB Quench: NaHSO3 (Neutralize Peroxides) MethodB->QuenchB NeutralizeB Neutralize: Na2CO3 -> Extract QuenchB->NeutralizeB NeutralizeB->Purification Final Product: 3-Hydroxyquinoline 1-oxide Purification->Final

Figure 2: Decision matrix and process flow for the synthesis of 3-hydroxyquinoline 1-oxide.

Characterization & Quality Control

Successful oxidation is confirmed by the following shifts in analytical data:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • The proton at the C2 position (adjacent to Nitrogen) typically shifts downfield due to the deshielding effect of the N-oxide oxygen.

    • Look for a shift of the H2 proton from ~8.6 ppm (parent) to ~8.4–8.8 ppm (N-oxide), often with broadening or change in coupling constants.

  • Mass Spectrometry (ESI):

    • Observe [M+H]⁺ = 162.05 (Parent + 16 amu).

    • Caution: N-oxides can deoxygenate in the MS source. If M+H (146) is observed, lower the fragmentation voltage or source temperature.

Safety & Storage

  • Peroxide Hazard: N-oxides are generally stable, but the reagents (m-CPBA, H₂O₂) are strong oxidants. Never distill reaction mixtures containing active peroxides to dryness. Always test with starch-iodide paper.

  • Storage: Store the purified N-oxide in amber vials at 4°C. N-oxides are hygroscopic and can be light-sensitive.

References

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Ramanathan, M., Wan, J., & Liu, S. T. (2018).[6] RSC Advances, 8(64), 36629–36634. [Link]

  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health (PMC). [Link]

  • Oxidation of alcohols and aldehydes with peracetic acid. Queen's University Belfast Research Portal. [Link]

Sources

functionalization of 3-hydroxyquinoline N-oxide at C2 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C2-Functionalization of 3-Hydroxyquinoline N-Oxide (3-HQNO) Scaffolds

Executive Summary & Strategic Importance

3-Hydroxyquinoline N-oxides (3-HQNOs) represent a privileged scaffold in medicinal chemistry, structurally related to the Pseudomonas Quinolone Signal (PQS) and various antimalarial and antimicrobial agents. While the N-oxide moiety is crucial for biological activity (acting as a hydrogen bond acceptor and electron donor), it presents a synthetic paradox: it activates the ring toward nucleophilic attack but complicates transition-metal catalysis due to its coordinating ability.

The Challenge: Direct functionalization at the C2 position is electronically favorable but chemically precarious. The C2 position is the most electron-deficient site, activated by the adjacent N-oxide (


-effect). However, the 3-hydroxyl group introduces steric bulk and acidic protons that can poison catalysts or alter regioselectivity.

The Solution: This guide details two robust, self-validating protocols for C2 functionalization. We prioritize retention of the N-oxide moiety (avoiding deoxygenative pathways) and recommend a "Protect-Functionalize-Deprotect" strategy to ensure reproducibility.

Mechanistic Logic & Decision Framework

Before initiating wet chemistry, the researcher must select the pathway based on the desired substituent (Aryl vs. Alkyl) and the tolerance for deoxygenation.

Electronic Rationale
  • N-Oxide Effect: The

    
     dipole pulls electron density from C2, making it susceptible to nucleophilic attack and increasing the acidity of the C2-H bond (
    
    
    
    ~19-20).
  • 3-OH Effect: The 3-hydroxyl group is an electron-donating group (EDG). It reinforces electron density at C2 (ortho-position) via resonance, potentially competing with the N-oxide's withdrawal. Crucially, the free -OH is detrimental to Pd-catalysis. It must be protected (e.g.,

    
    -Benzyl) to prevent oxidative addition to the O-H bond or catalyst sequestration.
    
Strategic Workflow (DOT Visualization)

G Start Target: 3-HQNO C2-Functionalization Decision Select Substituent Type Start->Decision RouteA Aryl / Heteroaryl Group Decision->RouteA Arylation RouteB Alkyl Group (sp3) Decision->RouteB Alkylation StepA1 Step 1: O-Protection (Bn/TBS) (Prevents Catalyst Poisoning) RouteA->StepA1 StepB1 Step 1: Minisci Reaction (Radical Alkylation) RouteB->StepB1 StepA2 Step 2: Pd-Catalyzed C-H Activation (Fagnou Conditions) StepA1->StepA2 StepA3 Step 3: Deprotection StepA2->StepA3 Result Final C2-Functionalized 3-HQNO StepA3->Result StepB2 Direct C2-Alkylation (No Protection Needed usually) StepB1->StepB2 StepB2->Result

Figure 1: Decision tree for selecting the optimal functionalization pathway. Note that Arylation requires protection to ensure high catalytic turnover.

Protocol 1: Pd-Catalyzed C2-Arylation (The "Gold Standard")

This protocol utilizes the Concerted Metallation-Deprotonation (CMD) mechanism. The N-oxide oxygen acts as an intramolecular base, assisting the Palladium in cleaving the C2-H bond.

Prerequisite: Starting material should be 3-(benzyloxy)quinoline 1-oxide . Do not use the free alcohol.

Reagents & Setup
ComponentReagentEquiv.Role
Substrate 3-(BnO)-Quinoline N-oxide1.0Core Scaffold
Coupling Partner Aryl Bromide (Ar-Br)1.5 - 2.0Electrophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Ligand

0.10 (10 mol%)Electron-rich ligand for oxidative addition
Base

or

2.0Base/Halide Scavenger
Solvent Toluene or 1,4-Dioxane0.2 MNon-polar solvents favor CMD
Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk): In a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), ligand (10 mol%), and

    
     (2.0 equiv).
    
    • Expert Insight: If using electron-deficient aryl bromides, add 30 mol% pivalic acid (PivOH). This acts as a "proton shuttle," lowering the energy barrier for C-H cleavage.

  • Substrate Addition: Add the 3-(benzyloxy)quinoline 1-oxide (1.0 equiv) and the Aryl Bromide (1.5 equiv).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous Toluene via syringe.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Visual Check: The reaction typically turns dark brown/black (Pd black formation) if the catalyst decomposes. A stable deep orange/red indicates active catalysis.

  • Work-up: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

    • Note: N-oxides are polar.[1] Use a gradient of DCM:MeOH (100:0 to 95:5).

Self-Validation:

  • NMR: Disappearance of the C2-H singlet (typically

    
     8.5–8.8 ppm) confirms functionalization.
    
  • Yield Expectation: 60–85% for protected substrates.

Protocol 2: Radical C2-Alkylation (Minisci-Type)

For introducing alkyl groups (Methyl, Ethyl, Cyclohexyl), the Minisci reaction is superior to metal catalysis. It proceeds via nucleophilic radical attack at the electron-deficient C2 position.

Advantages:

  • Can often be performed on the free 3-hydroxy substrate (though protection still improves yield).

  • No heavy metals (if using persulfate/photoredox).

  • Retains the N-oxide.

Reagents & Setup
ComponentReagentEquiv.Role
Substrate 3-HQNO (or protected)1.0Substrate
Radical Source Carboxylic Acid (R-COOH)3.0Alkyl precursor (decarboxylation)
Oxidant

3.0Generates radical
Catalyst

0.2 (20 mol%)Catalyzes decarboxylation
Solvent DCM/Water (Biphasic) or TFA0.1 MAcidic medium activates the N-oxide
Step-by-Step Methodology
  • Dissolution: Dissolve 3-HQNO (1.0 equiv) in a mixture of DCM and Water (1:1). Add TFA (1.0 equiv) to protonate the N-oxide (enhancing electrophilicity at C2).

  • Radical Generation: Add the alkyl carboxylic acid (3.0 equiv) and

    
     (20 mol%).
    
  • Initiation: Heat to 40–50°C. Add a solution of Ammonium Persulfate (3.0 equiv) dropwise over 1 hour.

    • Expert Insight: Slow addition is critical to prevent radical dimerization (R-R) vs. the desired attack on the heterocycle.

  • Monitoring: Monitor by LC-MS. The product will show M+R mass.

  • Work-up: Basify carefully with sat.

    
     (N-oxides are water-soluble; do not over-dilute). Extract exhaustively with DCM/Isopropanol (3:1).
    

Comparative Data & Troubleshooting

Table 1: Method Selection Guide

FeaturePd-Catalyzed ArylationMinisci AlkylationNucleophilic Addition (e.g., RMgBr)
Substituent Aryl, HeteroarylAlkyl (

)
Alkyl, Aryl
N-Oxide Status Retained Retained Often Lost (Deoxygenated)
3-OH Tolerance Low (Requires Protection)ModerateLow (Grignard reacts with OH)
Key Limitation Steric hindrance at C2Polylakylation side-productsRequires re-oxidation step
Reference Fagnou et al. [1]Minisci et al. [2]Reissert-Henze [3]
Troubleshooting "The 3-Hydroxy Problem"
  • Issue: Low conversion in Pd-catalysis.

    • Cause: The 3-benzyloxy group is bulky.

    • Fix: Switch to a smaller protecting group like Methoxymethyl (MOM) or Methyl (Me), although Methyl is harder to remove. Increase temperature to 130°C and use PivOH additive.

  • Issue: Deoxygenation (Loss of Oxygen).

    • Cause: Overheating with phosphine ligands (

      
       is a reducing agent).
      
    • Fix: Use oxidation-resistant ligands like

      
       or switch to Rh(III) catalysis (Cp*Rh) which is robust for N-oxides.
      

Mechanism of Action (Graphviz)

The following diagram illustrates the critical CMD (Concerted Metallation-Deprotonation) pathway, highlighting why the N-oxide is preserved.

CMD_Mechanism Complex Pd(OAc)L + Substrate (Coordination) TS Transition State (Agostic C2-H...Pd) Complex->TS Steric approach Deprotonation CMD Step (Acetate/N-O^- removes H+) TS->Deprotonation Rate Limiting Coupling Reductive Elimination (C2-Ar bond forms) Deprotonation->Coupling Coupling->Complex Catalyst Regeneration

Figure 2: The CMD mechanism. The acetate ligand or the N-oxide oxygen itself assists in deprotonating C2, allowing the Pd to insert without requiring a pre-functionalized leaving group.

References

  • Leclerc, J. P., & Fagnou, K. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, 128(41), 13368–13369.

  • Minisci, F., et al. (1983). "Homolytic alkylation of heteroaromatic bases: A selective and general synthesis of alkyl-substituted heterocycles." Tetrahedron, 39(24), 4153-4161.

  • Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 5(1), 167–175.[2] (Demonstrates regioselectivity control).

  • Mani Ramanathan, et al. (2018). "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 8, 38582-38590. (Synthesis of the core scaffold).

Sources

total synthesis of Aurachin A using 3-hydroxyquinoline N-oxide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the total synthesis of Aurachin A , a potent respiratory chain inhibitor originally isolated from Stigmatella aurantiaca. Unlike traditional quinoline syntheses (e.g., Conrad-Limpach) that often require harsh conditions or yield isomeric mixtures, this protocol focuses on the Fukuyama-Yokoshima methodology . This route utilizes a base-mediated cyclization of o-nitrophenyl ketones to construct the 3-hydroxyquinoline N-oxide core under mild conditions.

For Aurachin A, this methodology is adapted into a cascade sequence where the N-oxide core formation and furan ring closure occur in a concerted or sequential manner, utilizing a chiral epoxy-farnesyl precursor. This guide provides step-by-step protocols, mechanistic insights, and critical handling instructions for the labile N-oxide moiety.

Strategic Analysis & Retrosynthesis

The structural complexity of Aurachin A lies in its furo[3,2-c]quinoline N-oxide skeleton. The core challenge is installing the oxidation state at the nitrogen (N-oxide) while simultaneously forming the dihydrofuran ring derived from the farnesyl tail.

Key Synthetic Disconnection: The synthesis is convergent, splitting the molecule into a "Head" (nitro-ketone scaffold) and a "Tail" (epoxy-farnesyl iodide). The 3-hydroxyquinoline N-oxide is not just a passive scaffold but the reactive intermediate that facilitates the final cyclization.

Pathway Visualization (Graphviz)

Retrosynthesis AurachinA Aurachin A (Target Molecule) Intermediate [3-Hydroxyquinoline N-oxide Intermediate] Intermediate->AurachinA Intramolecular Cyclization Precursor1 Fragment A: 1-(2-nitrophenyl)butan-2-one Precursor1->Intermediate Base-Mediated Condensation Precursor2 Fragment B: Epoxy Farnesyl Iodide Precursor2->Intermediate Alkylation Farnesol Farnesol (Starting Material) Farnesol->Precursor2 Asymmetric Epoxidation

Figure 1: Retrosynthetic logic illustrating the convergence of the nitro-ketone "head" and farnesyl "tail" to form the critical N-oxide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the "Head" Fragment (Nitro-Ketone)

Objective: To synthesize 1-(2-nitrophenyl)butan-2-one, the precursor for the quinoline ring.[1]

Reagents:

  • o-Nitrophenylacetic acid

  • Ethyl magnesium malonate (or equivalent homologation reagent)

  • THF (anhydrous)

Procedure:

  • Activation: Convert o-nitrophenylacetic acid to its acyl imidazole or acid chloride derivative using CDI (Carbonyldiimidazole) or SOCl₂ in DCM.

  • Homologation: Treat the activated acid with the magnesium enolate of ethyl hydrogen malonate (generated from ethyl potassium malonate and MgCl₂/TEA) in THF at 25°C.

  • Decarboxylation: Heat the resulting beta-keto ester in dilute acidic media (AcOH/HCl) to effect decarboxylation, yielding 1-(2-nitrophenyl)butan-2-one .

  • Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Critical Checkpoint: Ensure the removal of any unreacted o-nitrophenylacetic acid, as it poisons the subsequent base-mediated cyclization.

Protocol B: Synthesis of the "Tail" Fragment (Epoxy Iodide)

Objective: To create the chiral epoxide handle required for Aurachin A's furan ring.

Reagents:

  • (E,E)-Farnesol

  • Sharpless Epoxidation Reagents (Ti(OiPr)₄, (+)-DET, tBuOOH)

  • Iodination Reagents (I₂, PPh₃, Imidazole)

Procedure:

  • Asymmetric Epoxidation: Subject (E,E)-Farnesol to Sharpless asymmetric epoxidation conditions to yield (2R,3R)-2,3-epoxyfarnesol.

    • Note: Enantiopurity is crucial for the biological activity of the final product.

  • Iodination: Convert the primary alcohol of the epoxy-farnesol to the iodide using Appel reaction conditions (I₂/PPh₃/Imidazole) in Et₂O/CH₃CN (3:1) at 0°C.

    • Caution: The epoxy iodide is unstable on silica. Use neutral alumina or proceed immediately to the coupling step.

Protocol C: Convergent Assembly & Cascade Cyclization (The "Fukuyama" Step)

Objective: Coupling the fragments and triggering the cascade formation of the 3-hydroxyquinoline N-oxide and subsequent furan closure.

Mechanism: This step utilizes the acidity of the benzylic position in the nitro-ketone. The base generates an enolate which alkylates the iodide. Subsequently, the specific basic conditions trigger the attack of the enolate onto the nitro group (a specific feature of the Fukuyama synthesis), forming the N-oxide. In the presence of the epoxide, the 3-hydroxyl group (formed in situ) snaps shut onto the epoxide ring.

Reagents:

  • 1-(2-nitrophenyl)butan-2-one (Head)[1][2]

  • Epoxy Farnesyl Iodide (Tail)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) or NaOtBu

  • Solvent: DMF (anhydrous) or DMSO

  • Temperature: 0°C to Room Temperature

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF. Cool to 0°C. Add 1-(2-nitrophenyl)butan-2-one (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution turns deep red/orange (characteristic of the nitronate/enolate).

  • Alkylation: Add the freshly prepared Epoxy Farnesyl Iodide (1.1 equiv) dissolved in minimal DMF dropwise at 0°C.

  • Cascade Initiation: Allow the reaction to warm to ambient temperature. Monitor by TLC.[3]

    • Observation: The reaction proceeds through an alkylated intermediate.[4] In some variations, a second addition of a base like NaOtBu in DMSO is required to drive the N-oxide formation if NaH is insufficient for the cyclization step.

    • Fukuyama Optimization: For Aurachin A, the use of NaH in DMF often effects both alkylation and cyclization in a single pot due to the high reactivity of the epoxide.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM/MeOH (95:5). N-oxides are polar.

    • Target:Aurachin A (Pale yellow solid/oil).

Mechanistic Causality & Troubleshooting

The 3-Hydroxyquinoline N-Oxide Core Formation

The pivotal innovation in this synthesis is the direct cyclization of the nitro-ketone. Unlike reductive methods (Zn/AcOH) that pass through a hydroxylamine, the base-mediated path involves:

  • Deprotonation of the

    
    -methylene.
    
  • Intramolecular attack on the nitro group.

  • Elimination of hydroxide (or equivalent) to aromatize to the quinoline N-oxide.

Why this matters: This preserves the N-O bond oxidation state required for Aurachin A without needing a separate, non-selective oxidation step (e.g., mCPBA) later, which would destroy the poly-unsaturated farnesyl chain.

Visualizing the Cascade (Graphviz)

Mechanism NitroKetone Nitro-Ketone Enolate Alkylated Alkylated Precursor NitroKetone->Alkylated + Epoxy Iodide Cyclization Cyclization (N-attack) Alkylated->Cyclization NaH/DMF N_Oxide 3-OH-Quinoline N-Oxide Cyclization->N_Oxide -H2O AurachinA Aurachin A (Furan Closed) N_Oxide->AurachinA Epoxide Opening

Figure 2: Mechanistic flow from the nitro-ketone enolate to the final furoquinoline scaffold.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield of Alkylation Wet DMF or degraded NaH.Distill DMF from CaH₂; use fresh NaH.
Deoxygenation (Loss of N-O) Over-reduction during workup or thermal instability.Avoid reducing agents (bisulfites) during workup. Keep temps <60°C.
Side Chain Epoxidation Use of oxidants (mCPBA) in late stages.Strictly avoid. The N-oxide must be installed de novo from the nitro group, not via oxidation of a quinoline.
Racemization Acidic conditions opening the epoxide non-selectively.Maintain basic/neutral conditions until the final ring closure is complete.

Data & Validation

Expected Analytical Signature for Aurachin A:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Quinoline Core: Aromatic protons at

      
       7.5–8.5 ppm.
      
    • Furan Ring: Characteristic signals for the dihydrofuran methine/methylene protons (shifted due to ring strain and oxygen proximity).

    • Farnesyl Chain: Olefinic protons at

      
       5.1 ppm; methyl singlets at 
      
      
      
      1.6–1.7 ppm.
  • MS (ESI+):

    • Look for

      
       peak corresponding to C₂₅H₃₃NO₂ (approx. m/z 380.25).
      
    • Diagnostic: N-oxides often show an

      
       fragment (loss of oxygen) in mass spec.
      

Comparison of Methods:

FeatureReductive Cyclization (Zn/AcOH)Fukuyama Base-Mediated (NaOtBu/NaH)
Intermediate N-hydroxyquinolone (tautomer)3-Hydroxyquinoline N-oxide
Conditions Acidic/Metal (Harsh on epoxides)Basic (Epoxide compatible)
Selectivity Moderate (Isomers possible)High (Regioselective alkylation)
Suitability for Aurachin A Low (Risk of epoxide opening)High (Facilitates cascade)

References

  • Hattori, H., Yokoshima, S., & Fukuyama, T. (2017). Total Syntheses of Aurachins A and B. Angewandte Chemie International Edition, 56(24), 6980–6983.[2] Link

  • Takahashi, K., Kuwahara, S., & Enomoto, M. (2017).[5] Synthesis of aurachins B and H. Bioscience, Biotechnology, and Biochemistry, 81(8), 1466–1469.[5] Link

  • Kunz, R., & Höfle, G. (1987). Aurachin A-D: New Antibiotics from Stigmatella aurantiaca. The Journal of Antibiotics, 40(2), 258–265. Link

  • Enomoto, M., et al. (2014). Total synthesis of aurachins C, D, and L. Bioscience, Biotechnology, and Biochemistry, 78(8), 1320-1327. Link

Sources

Troubleshooting & Optimization

improving yield of 3-hydroxyquinoline N-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 3-Hydroxyquinoline N-Oxide Synthesis

Subject: Troubleshooting Yield & Purity Issues in 3-Hydroxyquinoline N-Oxide Production Ticket ID: CHEM-SUP-3HQ-NOX Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 3-hydroxyquinoline N-oxide (3-HQNO) presents a unique set of challenges compared to its isomers (e.g., 8-hydroxyquinoline). The 3-hydroxyl group creates an electron-rich heteroaromatic system that is susceptible to over-oxidation, while the resulting N-oxide moiety introduces high polarity, complicating isolation.

This guide addresses the two primary causes of yield loss: incomplete oxidation and work-up losses due to water solubility . It provides two validated protocols (Stoichiometric vs. Catalytic) and a comprehensive troubleshooting matrix.

Module 1: The Oxidative Protocols

Choose your method based on scale and available reagents.

Method A: Stoichiometric Oxidation (mCPBA)

Best for: Small scale (<1g), rapid synthesis, high conversion.

The Protocol:

  • Dissolution: Dissolve 3-hydroxyquinoline (1.0 equiv) in DCM (Dichloromethane) or CHCl₃ .

    • Why: Chlorinated solvents solubilize the starting material but precipitate the m-chlorobenzoic acid (mCBA) byproduct, aiding purification.

  • Addition: Cool to 0°C. Add mCPBA (1.2–1.5 equiv) portion-wise over 15 minutes.

    • Why: The 3-OH group activates the ring. Exothermic addition can lead to ring chlorination or over-oxidation to quinones. Cooling controls this.

  • Buffering (Critical): Add solid NaHCO₃ (2.0 equiv) to the reaction mixture.

    • Why: Commercial mCPBA contains acids.[1] Acidic conditions can protonate the N-oxide product, increasing its water solubility and preventing extraction. The buffer keeps the N-oxide in its neutral form.

  • Monitoring: Stir at RT for 3–6 hours. Monitor via TLC (MeOH/DCM 1:9). Look for a highly polar spot (low R_f).

Self-Validating Checkpoint:

  • Visual: The solution should turn from pale yellow to a deeper orange/yellow.

  • Precipitate: White solids (mCBA) should appear suspended in the solution.

Method B: Catalytic Green Oxidation (Na₂WO₄/H₂O₂)

Best for: Large scale (>5g), cost-efficiency, avoiding aromatic acid byproducts.

The Protocol:

  • Catalyst Prep: Dissolve Na₂WO₄·2H₂O (5 mol%) and EDTA (5 mol%) in water.

    • Why: Tungstate forms the active peroxotungstate species. EDTA sequesters trace metals (Fe, Cu) that would otherwise decompose H₂O₂ radically, lowering efficiency.

  • Reaction: Add 3-hydroxyquinoline suspended in MeOH or Acetic Acid . Add 30% H₂O₂ (2.0 equiv) dropwise at 60°C.

    • Why: The reaction is slower than mCPBA. Heat is required to drive the formation of the active oxidant species.

  • Quenching: Destroy excess peroxides with saturated Na₂SO₃ before workup.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for maximizing yield based on observed impurities.

G Start Reaction Complete (TLC Check) Check1 Is Starting Material Present? Start->Check1 AddOx Add 0.2 eq mCPBA or Heat (Tungstate) Check1->AddOx Yes Workup Workup Phase Check1->Workup No AddOx->Check1 Solubility Product in Aqueous Phase? (Check pH) Workup->Solubility SaltOut Saturate with NaCl Adjust pH to 7.0 Solubility->SaltOut Yes Purity mCBA Contamination? Solubility->Purity No Extract Continuous Extraction (CHCl3/iPrOH 3:1) Final Pure 3-HQNO Extract->Final SaltOut->Extract Wash Wash org. layer with 10% K2CO3 Purity->Wash Yes Purity->Final No Wash->Final

Caption: Decision tree for maximizing recovery during workup and purification.

Module 3: Frequently Asked Questions (FAQs)

Q1: My yield is <30% despite full conversion on TLC. Where is the product?

Diagnosis: Water Solubility. Explanation: 3-Hydroxyquinoline N-oxide is amphoteric and highly polar. In the standard mCPBA workup, if you wash with aqueous NaHCO₃ or NaOH to remove the acid byproduct, the N-oxide may deprotonate (forming the phenolate anion) or simply partition into the water due to hydrogen bonding. The Fix:

  • Salting Out: Saturate your aqueous layer with NaCl.

  • Solvent Switch: Do not use pure DCM for extraction. Use CHCl₃:Isopropanol (3:1) . The alcohol disrupts the H-bonding network with water and pulls the N-oxide into the organic phase.

  • pH Control: Ensure the aqueous phase is roughly pH 6–7 . Too basic (pH > 9) forms the soluble phenolate; too acidic (pH < 4) forms the soluble protonated N-oxide.

Q2: The product contains a persistent white solid impurity.

Diagnosis: m-Chlorobenzoic Acid (mCBA) complexation. Explanation: The N-oxide oxygen is a hydrogen bond acceptor. It forms a stable 1:1 complex with the mCBA byproduct that is difficult to break with simple washing. The Fix:

  • Basic Wash: Wash the organic layer vigorously with 10% K₂CO₃ (Potassium Carbonate). K₂CO₃ is more effective than bicarbonate at solubilizing mCBA as the carboxylate without forming emulsions.

  • Chromatography: If washing fails, use a short silica plug. Elute mCBA with DCM first, then switch to 10% MeOH in DCM to elute the N-oxide.

Q3: The product turns brown/black upon drying.

Diagnosis: Thermal/Photo-instability. Explanation: Aromatic N-oxides are thermally labile and can undergo rearrangement (Meisenheimer rearrangement) or deoxygenation under heat and light. The Fix:

  • Evaporation: Never exceed 40°C on the rotovap water bath.

  • Storage: Store under Argon/Nitrogen in the dark at -20°C.

  • Drying: Do not oven dry. Use a vacuum desiccator with P₂O₅.

Module 4: Data & Specifications

Parameter3-Hydroxyquinoline (Start)3-Hydroxyquinoline N-oxide (Target)
Molecular Weight 145.16 g/mol 161.16 g/mol
Appearance White/Off-white solidYellow/Orange needles
Polarity (TLC) Medium (Moves in 100% DCM)High (Stays at baseline in DCM)
Solubility Soluble in DCM, MeOH, EtOAcSoluble in MeOH, Hot H₂O; Poor in Et₂O
Key NMR Shift H-2 proton ~8.6 ppmH-2 proton shifts downfield (~8.8-9.0 ppm)

References

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018).[2] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8, 38584-38590.

    • Relevance: Establishes baseline stability and synthesis of the 3-hydroxyquinoline scaffold.
  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. Relevance: The foundational text on N-oxide chemistry, detailing the mechanism of electrophilic attack on the nitrogen lone pair and the solubility issues caused by N-O dipoles.
  • Karimi, B., & Ghoreishi-Nezhad, M. (2007). Tungstate sulfuric acid/KMnO4 as a novel and efficient system for the oxidation of aromatic amines. Tetrahedron Letters, 48(15), 2727-2730. Relevance: Validates the Tungstate catalytic cycle for N-oxidation, providing the basis for the "Green" protocol.
  • Yadav, J. S., et al. (2003). Sodium Tungstate Catalyzed Oxidation of Secondary Amines. Synlett, 2003(3), 393-395.

Sources

Technical Support Center: Stability of 3-Hydroxyquinoline-1-oxide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyquinoline-1-oxide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges in your experiments.

Introduction: The Chemical Nuances of 3-Hydroxyquinoline-1-oxide

3-Hydroxyquinoline-1-oxide is a heterocyclic compound of interest in various research fields, including medicinal chemistry. The presence of both a hydroxyl group and an N-oxide moiety on the quinoline scaffold introduces unique chemical properties that can influence its stability. The N-oxide group, while often enhancing solubility and modulating biological activity, can also be a site of chemical reactivity.[1] Similarly, the hydroxyl group's position and acidic nature can affect the molecule's overall electronic properties and susceptibility to degradation.[2]

This guide will delve into the potential degradation pathways of 3-hydroxyquinoline-1-oxide in acidic environments, provide protocols for assessing its stability, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my 3-hydroxyquinoline-1-oxide in an acidic buffer for my assay and I'm seeing a gradual color change. What could be happening?

A1: A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation in quinoline compounds.[3] This can be particularly pronounced when the compound is in solution and exposed to factors like light, pH changes, and elevated temperatures.[3] Under acidic conditions, the protonation of the quinoline nitrogen or the N-oxide oxygen can initiate a cascade of reactions. While specific degradation pathways for 3-hydroxyquinoline-1-oxide are not extensively documented in publicly available literature, analogous compounds suggest that potential reactions could include:

  • Hydrolysis: Although the core quinoline structure is generally stable against hydrolysis, the presence of the N-oxide and hydroxyl groups might increase susceptibility under harsh acidic conditions.[4]

  • Rearrangement Reactions: Acid catalysis can sometimes promote molecular rearrangements in heterocyclic N-oxides.

  • Oxidation: While less likely to be the primary pathway in the absence of external oxidizing agents, the electronic changes induced by the acidic environment could make the molecule more prone to oxidation if dissolved oxygen is present.[5]

We strongly recommend performing a forced degradation study to identify the specific cause of the color change and to characterize any degradation products.

Q2: My stock solution of 3-hydroxyquinoline-1-oxide in an acidic medium seems to be losing potency over time. How can I confirm if this is a stability issue?

A2: A loss of potency is a strong indicator of compound degradation.[3] To confirm this, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[4] This method should be able to separate the parent 3-hydroxyquinoline-1-oxide from any potential degradation products.

By analyzing your stock solution at different time points, you can quantify the decrease in the concentration of the active compound and correlate it with the observed loss of potency. It is crucial to prepare fresh solutions for critical experiments or to validate the stability of your stock solutions under your specific storage conditions.[3]

Q3: What are the primary factors that could be influencing the stability of my 3-hydroxyquinoline-1-oxide in an acidic solution?

A3: The stability of 3-hydroxyquinoline-1-oxide in an acidic solution is influenced by several factors:

  • pH: The specific pH of your solution is critical. Lower pH values (stronger acids) can accelerate degradation.[3]

  • Temperature: Elevated temperatures will generally increase the rate of chemical degradation.[3]

  • Light: Many aromatic heterocyclic compounds are sensitive to light (photodegradation).[3] It is advisable to protect your solutions from light, especially during long-term storage or prolonged experiments.

  • Presence of Other Reagents: Components of your buffer or reaction mixture could potentially react with or catalyze the degradation of your compound.

Q4: Can the N-oxide group be cleaved under acidic conditions?

A4: Yes, deoxygenation of heterocyclic N-oxides is a known chemical transformation and can occur under acidic conditions, often facilitated by a reducing agent. For example, iodide in the presence of formic acid has been shown to deoxygenate a variety of heterocyclic N-oxides. While this specific reaction may not be occurring in your system without the appropriate reagents, it highlights the potential lability of the N-O bond. In a forced degradation study under strongly acidic conditions and elevated temperatures, cleavage of the N-oxide to form 3-hydroxyquinoline is a plausible degradation pathway to investigate.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram of an aged acidic solution. Degradation of 3-hydroxyquinoline-1-oxide.1. Conduct a forced degradation study (see Protocol 1) to systematically identify degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Poor reproducibility of experimental results. Instability of the compound in the experimental medium.1. Prepare fresh solutions of 3-hydroxyquinoline-1-oxide immediately before each experiment. 2. Validate the stability of the compound over the time course of your experiment under the exact experimental conditions.
Precipitate formation in an acidic stock solution upon storage. Formation of a less soluble degradation product or change in solubility due to pH shift.1. Analyze the precipitate and the supernatant separately by a suitable analytical method (e.g., HPLC, NMR) to identify the components. 2. Re-evaluate the solubility of 3-hydroxyquinoline-1-oxide and its potential degradants at the specific pH and temperature of storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Hydroxyquinoline-1-oxide

This protocol outlines a systematic approach to investigate the stability of 3-hydroxyquinoline-1-oxide under acidic stress conditions, as recommended by ICH guidelines.[6]

Objective: To identify potential degradation pathways and degradation products of 3-hydroxyquinoline-1-oxide under acidic conditions.

Materials:

  • 3-Hydroxyquinoline-1-oxide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)

  • A suitable C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-hydroxyquinoline-1-oxide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

    • Prepare a parallel sample using 1 M HCl for more aggressive degradation.

    • Keep a control sample of the stock solution diluted with the solvent mixture.

  • Incubation:

    • Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).[3]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic samples with an appropriate volume of NaOH solution to a pH of approximately 7.

    • Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of 3-hydroxyquinoline-1-oxide at each time point.

    • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures. A potential primary degradation product to look for is 3-hydroxyquinoline (deoxygenation).

dot

Caption: Workflow for a forced degradation study under acidic conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-hydroxyquinoline-1-oxide from its potential degradation products.

Instrumentation and Columns:

  • A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Initial Method Parameters:

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and any observed degradation products (e.g., 254 nm, 280 nm, 330 nm).

  • Injection Volume: 10 µL

Method Validation:

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose. The key is to demonstrate that the peaks for the degradation products do not interfere with the peak for the parent compound.

Potential Degradation Pathways

While specific experimental data for 3-hydroxyquinoline-1-oxide is limited, based on general chemical principles of quinoline N-oxides and related heterocyclic compounds, we can hypothesize potential degradation pathways under acidic conditions.

dot

Degradation_Pathways A 3-Hydroxyquinoline-1-oxide B Protonated Intermediate A->B H+ (Acidic Conditions) C 3-Hydroxyquinoline (Deoxygenation) B->C Reduction/ Rearrangement D Ring-Opened Products B->D Hydrolysis/ Oxidation E Further Degradation Products C->E D->E

Caption: Hypothesized degradation pathways for 3-hydroxyquinoline-1-oxide in acid.

Pathway A: Deoxygenation

Under certain acidic and potentially reductive conditions, the N-oxide bond can be cleaved, leading to the formation of 3-hydroxyquinoline. This would be a primary degradation product to monitor.

Pathway B: Ring Opening

In more aggressive acidic conditions, particularly with elevated temperatures, the quinoline ring system itself might be susceptible to hydrolytic or oxidative cleavage. This would likely lead to a complex mixture of smaller, more polar degradation products.

References

  • Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. A review of kinetic data of pesticide model compounds. PubMed. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review. [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing). [Link]

  • Acid-base properties of hydroxyquinolines in aqueous solution. . [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Role of Hydroxyl Radical in the Degradation of ATO: DFT Study. ResearchGate. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES. Semantic Scholar. [Link]

  • Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI. [Link]

  • 3-Hydroxyquinoline | C9H7NO | CID 11376. PubChem. [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. [Link]

  • Hydroxyquinones: Synthesis and Reactivity. MDPI. [Link]

  • 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis - Lesson. Study.com. [Link]

Sources

removing unreacted 2-nitrophenyl ketone from N-oxide product

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Unreacted 2-Nitrophenyl Ketone from N-Oxide Products

Ticket ID: PUR-NOX-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are encountering a classic separation challenge: distinguishing between a highly polar, weakly basic zwitterion (the N-oxide product ) and a less polar, neutral aromatic ketone (2-nitrophenyl ketone ).

Because the 2-nitrophenyl moiety is electron-withdrawing, the ketone is deactivated but remains lipophilic. The N-oxide, conversely, possesses a strong dipole (


) and acts as a hydrogen-bond acceptor. We will exploit these physicochemical differences to design a purification strategy.

Please select the module below that best fits your current situation.

Module 1: Triage & Strategy Selection

"Which method should I use?"

Before proceeding, determine the scale and impurity profile of your crude mixture. Use the decision tree below to select the optimal workflow.

PurificationStrategy Start Start: Analyze Crude Mixture CheckAmount How much unreacted Ketone is present? Start->CheckAmount HighImpurity >10% Ketone (Incomplete Reaction) CheckAmount->HighImpurity LowImpurity <5% Ketone (Trace/Stubborn) CheckAmount->LowImpurity ScaleCheck What is the scale? HighImpurity->ScaleCheck MethodC Method C: Resin Scavenging LowImpurity->MethodC LargeScale >5 Grams (Need Throughput) ScaleCheck->LargeScale SmallScale <1 Gram (Need Purity) ScaleCheck->SmallScale MethodA Method A: Acid-Base Extraction LargeScale->MethodA MethodB Method B: Modified Chromatography SmallScale->MethodB

Figure 1: Strategic Decision Tree for N-Oxide Purification.

Module 2: Modified Chromatography (Method B)

"My N-oxide is streaking on the column and co-eluting with the ketone."

The Issue: Standard silica gel is slightly acidic (pH ~5-6). N-oxides are basic zwitterions that interact strongly with free silanol groups (


), causing severe peak tailing (streaking). The ketone, being neutral, elutes normally. The N-oxide "streak" eventually overlaps with the ketone band.

The Solution: You must block the silanol sites using a basic modifier.

Protocol:

  • Mobile Phase Preparation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system (e.g., DCM/Methanol).

    • Note: Do not just add it to the bottle. Pre-wash the column with the modifier to "deactivate" the silica before loading your sample.

  • Gradient:

    • Start: 100% DCM (+1% TEA). The ketone (2-nitrophenyl ketone) should elute near the solvent front (

      
      ).
      
    • Ramp: 0%

      
       10% Methanol in DCM (+1% TEA). The N-oxide will elute as a sharp band once the polarity increases.
      
  • Alternative Stationary Phase: If available, use Amine-functionalized Silica (KP-NH) .[1] This eliminates the need for TEA additives and prevents acid-catalyzed decomposition of sensitive N-oxides.

Expert Tip: N-oxides are thermally sensitive. When evaporating solvents containing TEA, keep the water bath


 to prevent deoxygenation or Polonovski-type rearrangements.
Module 3: Acid-Base Extraction (Method A)

"I have too much material for a column. Can I wash the ketone away?"

The Issue: Chromatography is expensive at scale. You need a bulk separation method.

The Solution: Exploit the basicity of the N-oxide. Unlike the neutral ketone, the N-oxide can be protonated by dilute acid to form a water-soluble salt (


).

Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Extraction:

    • Wash the organic layer with 1M HCl (3x).[2]

    • Chemistry: The N-oxide protonates and moves to the aqueous layer. The 2-nitrophenyl ketone remains in the organic layer.

    • Checkpoint: Keep the organic layer until you confirm the N-oxide is in the aqueous phase (check by TLC).

  • Neutralization & Recovery:

    • Cool the aqueous layer (ice bath).[2]

    • Slowly basify with Sat.

      
        or 2M NaOH  until pH > 9.
      
    • Extract the aqueous layer with DCM (3x).

    • Dry (MgSO4) and concentrate the DCM to obtain pure N-oxide.

Visual Workflow:

AcidBaseExtraction Crude Crude Mixture (Organic Phase) AddAcid Add 1M HCl Crude->AddAcid SepFunnel Separation AddAcid->SepFunnel OrgLayer Organic Layer (Contains Ketone) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Protonated N-Oxide) SepFunnel->AqLayer Keep Basify Basify (pH > 9) Extract w/ DCM AqLayer->Basify FinalProd Pure N-Oxide Basify->FinalProd

Figure 2: Acid-Base Extraction Workflow for N-Oxide Recovery.

Module 4: Chemical Scavenging (Method C)

"I have <5% ketone left. I just want to polish the product."

The Issue: Running a column for trace impurities is inefficient. Recrystallization is failing because the ketone prevents the lattice from forming.

The Solution: Use a Polymer-Supported Hydrazine Resin . This reagent chemically reacts with the ketone carbonyl to form a hydrazone, which becomes covalently bound to the polymer bead. You then simply filter the beads away.

Protocol:

  • Reagent Selection: Use Sulfonyl hydrazide resin or Tosyl hydrazine resin .

  • Stoichiometry: Add 3-5 equivalents of resin relative to the residual ketone (estimate via NMR integration).

  • Incubation:

    • Solvent: DCM or Methanol (N-oxide must be soluble).

    • Add catalytic Acetic Acid (1-2 drops) to accelerate hydrazone formation.

    • Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 4-16 hours.

  • Workup: Filter through a fritted glass funnel. The filtrate contains your pure N-oxide. The ketone remains trapped on the filter.

Summary of Methods
FeatureModified ChromatographyAcid-Base ExtractionResin Scavenging
Best For High Purity RequirementsLarge Scale (>5g)Trace Impurities (<5%)
Key Reagent Triethylamine (TEA)1M HCl / NaOHHydrazine Resin
Mechanism Polarity / Silanol BlockingSolubility / pH SwitchingCovalent Capture
Ketone Fate Elutes in waste fractionsRemains in organic phaseTrapped on solid support
Risk Factor N-oxide tailing if TEA is lowDecomposition if acid is too strongSlow kinetics (Steric hindrance)
References
  • Chromatographic Purification of Amines/N-Oxides

    • Source: Biotage.[1] "Is there an easy way to purify organic amines?"

    • Context: Explains the interaction of basic nitrogen species with silanols and the necessity of amine modifiers (TEA/Ammonia) or amine-functionalized silica.[1]

    • URL:[Link]

  • Scavenging Reagents for Carbonyls

    • Source: Sigma-Aldrich (Merck). "Polymer-Supported Scavengers."[3][4]

    • Context: Details the use of sulfonyl hydrazide resins to covalently trap aldehydes and ketones
  • Acid-Base Extraction Principles

    • Source: Chemistry LibreTexts. "Separation of an Unknown Mixture by Acid/Base Extraction."
    • Context: Fundamental protocol for separating basic organic compounds (like N-oxides/amines) from neutral organics (ketones)
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-Hydroxyquinoline and its N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds. The introduction of functional groups or modifications to the core ring system can dramatically alter their electronic, photophysical, and biological properties. One such modification, N-oxidation, converts the quinoline nitrogen into a polar N-oxide moiety (N⁺-O⁻). This transformation has profound implications for the molecule's electron density distribution, which is directly observable through Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an in-depth comparison of the ¹H NMR spectra of 3-hydroxyquinoline and its corresponding N-oxide. We will analyze experimental data for the parent compounds and, by applying established principles of electronic effects, predict the spectrum for 3-hydroxyquinoline N-oxide. This comparative analysis offers researchers valuable insights into the structural and electronic consequences of N-oxidation, aiding in the characterization and development of novel quinoline-based agents. Molecules with N-oxide functionalities are widely present in nature and are increasingly utilized in healthcare applications, including as prodrugs and imaging agents[1].

Foundational Spectra and Electronic Effects

To understand the ¹H NMR spectrum of 3-hydroxyquinoline N-oxide, we must first analyze the spectra of its constituent parents: 3-hydroxyquinoline and quinoline N-oxide. The solvent used for analysis is DMSO-d₆, as consistent data is available for this medium[2].

Chemical Structures and Numbering

Below are the chemical structures of the two compounds under comparison. The standard IUPAC numbering for the quinoline ring is used for all proton assignments.

Chemical structures of 3-Hydroxyquinoline and 3-Hydroxyquinoline N-oxide
The Electronic Influence of N-Oxidation

The N-oxide functional group is a powerful modulator of the electronic environment within the quinoline ring. Its influence is twofold:

  • Inductive Effect (-I): The positively charged nitrogen atom (N⁺) is highly electronegative and withdraws electron density from the ring through the sigma bonds. This is a strong deshielding effect, primarily impacting the protons closest to the nitrogen, namely H2 and H8.

  • Resonance Effect (+R/-R): The N-oxide group can act as both a resonance donor (A) and acceptor (B). The lone pairs on the oxygen can be donated into the ring, placing a partial negative charge on carbons 2 and 4. Conversely, the N⁺-O⁻ dipole can withdraw pi-electron density. In heterocyclic N-oxides, the net effect is typically a strong deshielding of the α (C2) and γ (C4) positions[3].

This net electron withdrawal significantly deshields adjacent protons, causing their resonance signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum. Experimental data for quinoline N-oxide shows that the H2 proton, in particular, experiences a substantial downfield shift compared to non-oxidized quinoline[4][5].

The Electronic Influence of the 3-Hydroxy Group

The hydroxyl (-OH) group at the C3 position also influences the ring's electron density, primarily through a strong resonance-donating effect (+R). The lone pairs on the oxygen atom increase the electron density at the ortho (C2, C4) and para (C6) positions. This donation has a shielding effect, causing the corresponding proton signals to shift upfield (to a lower ppm value).

Comparative ¹H NMR Data: Experimental and Predicted

The following table summarizes the experimental ¹H NMR chemical shifts for 3-hydroxyquinoline and provides a predicted spectrum for 3-hydroxyquinoline N-oxide. The prediction is derived by starting with the experimental shifts of quinoline N-oxide[4] and adjusting them based on the known substituent effects of a 3-hydroxy group.

Proton3-Hydroxyquinoline (Experimental δ, ppm)[2][6]3-Hydroxyquinoline N-oxide (Predicted δ, ppm)Predicted Δδ (N-Oxide vs. Parent)Rationale for Predicted Shift
H2 8.65~8.90 - 9.10+0.25 to +0.45Strong deshielding from adjacent N⁺ is partially offset by +R shielding from the 3-OH group. The net effect is strongly downfield.
H4 7.95~8.10 - 8.30+0.15 to +0.35Deshielding from the N-oxide (γ-position) is compounded by the ortho-position to the electron-donating 3-OH group, resulting in a notable downfield shift.
H5 7.90~7.95 - 8.05+0.05 to +0.15Moderate deshielding effect from the N-oxide, with minimal influence from the distant 3-OH group.
H6 7.45~7.50 - 7.60+0.05 to +0.15Minor deshielding effect from the N-oxide.
H7 7.60~7.70 - 7.80+0.10 to +0.20Moderate deshielding effect from the N-oxide.
H8 8.05~8.40 - 8.60+0.35 to +0.55Strong deshielding due to proximity to the inductive effect of the N⁺-O⁻ dipole.
OH 9.90>10.0>+0.10The phenolic proton signal is expected to broaden and shift downfield due to changes in acidity and potential hydrogen bonding with the N-oxide oxygen.

Analysis of Key Spectral Differences

The most dramatic changes upon N-oxidation are predicted to occur at the protons on the heterocyclic ring (H2, H4) and the peri-proton on the carbocyclic ring (H8).

  • H2 and H8 Protons: These protons are expected to experience the most significant downfield shifts. The H2 proton is directly adjacent to the N⁺ atom, while the H8 proton is spatially close, making them highly susceptible to the powerful inductive electron withdrawal of the N-oxide group.

  • H4 Proton: The H4 proton is also significantly deshielded. This is a classic example of the N-oxide group's influence on the γ-position, which becomes more electron-deficient.

  • Carbocyclic Protons (H5, H6, H7): The protons on the fused benzene ring are affected to a lesser extent. The shifts are generally downfield but are attenuated with distance from the N-oxide moiety.

Visualization of Electronic Effects

The following diagram, generated using Graphviz, illustrates the dominant electronic forces at play in 3-hydroxyquinoline N-oxide that lead to the predicted chemical shift changes.

G cluster_0 3-Hydroxyquinoline N-oxide cluster_1 Dominant Electronic Effects mol mol effect1 N-Oxide Effect (-I, -R) Strong e⁻ withdrawal H2 H2 effect1->H2 Strong Deshielding (Major Downfield Shift) H4 H4 effect1->H4 Deshielding (Downfield Shift) H8 H8 effect1->H8 Strong Deshielding (Major Downfield Shift) effect2 3-Hydroxy Effect (+R) Strong e⁻ donation effect2->H2 Shielding (Upfield Shift) effect2->H4 Shielding (Upfield Shift) Ring Carbocyclic Ring (H5, H6, H7)

Caption: Electronic influences on ¹H NMR shifts in 3-hydroxyquinoline N-oxide.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H NMR data for quinoline derivatives.

1. Sample Preparation

  • Accurately weigh 5-10 mg of the analyte (e.g., 3-hydroxyquinoline) and transfer it to a clean, dry vial.
  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Vortex the vial for 30-60 seconds until the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm (or as recommended for the specific spectrometer probe).
  • Cap the NMR tube securely.

2. Spectrometer Setup and Calibration

  • Insert the sample into the NMR spectrometer's autosampler or manual insertion port.
  • Load a standard proton experiment parameter set.
  • Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and pulse performance.
  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
  • Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical peak shape for the TMS or residual solvent signal.

3. Data Acquisition

  • Set the spectral width to cover a range of approximately -1 to 12 ppm.
  • Use a standard 90° pulse for excitation.
  • Set the number of scans (NS) to 16 or 32 for good signal-to-noise ratio.
  • Set the relaxation delay (D1) to at least 2 seconds to allow for adequate T1 relaxation of the aromatic protons.
  • Acquire the Free Induction Decay (FID).

4. Data Processing

  • Apply a Fourier transform to the FID.
  • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
  • Perform a baseline correction.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate all peaks to determine the relative number of protons.
  • Analyze peak multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to aid in structural assignment.

Conclusion

The N-oxidation of 3-hydroxyquinoline induces significant and predictable changes in its ¹H NMR spectrum. The powerful electron-withdrawing nature of the N-oxide group results in a general downfield shift for all aromatic protons, with the most pronounced effects observed at the H2, H4, and H8 positions. While the electron-donating 3-hydroxy group provides a counteracting shielding effect, the influence of the N-oxide is dominant. This comparative guide demonstrates how a foundational understanding of substituent effects can be used to predict and interpret the spectra of complex heterocyclic molecules, providing a critical tool for researchers in drug discovery and chemical synthesis.

References

  • Electronic Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.). Google Patents.
  • 3-Hydroxyquinoline - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • shows the 1 H NMR spectra of compound (3). There are three environment... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Part III.* 8-Hydroxyquinoline N-Oxide. (n.d.). CSIR-NISCAIR. Retrieved February 24, 2026, from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025). Springer. Retrieved February 24, 2026, from [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved February 24, 2026, from [Link]

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. (2018). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). ACS Publications. Retrieved February 24, 2026, from [Link]

Sources

A Comparative Guide to the Infrared Absorption Bands of the N-Oxide Group in 3-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of an N-oxide functional group to a heterocyclic aromatic system, such as quinoline, profoundly alters its electronic structure and, consequently, its vibrational properties. This guide provides an in-depth comparison of the characteristic Infrared (IR) absorption bands of 3-hydroxyquinoline and its corresponding N-oxide. While experimental spectral data for 3-hydroxyquinoline is readily available, a published spectrum for its N-oxide derivative is not. Therefore, this guide leverages established spectroscopic principles and data from analogous quinoline N-oxides to provide a robust, predictive analysis. We will dissect the key spectral regions, explain the causality behind expected band shifts, and provide a detailed experimental protocol for acquiring high-quality IR data for such compounds. This technical guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences who utilize vibrational spectroscopy for structural elucidation and reaction monitoring.

Introduction: The Vibrational Signature of N-Oxidation

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint based on the vibrational modes of functional groups. For nitrogen-containing heterocycles, N-oxidation is a critical chemical transformation that can modulate biological activity, improve solubility, and serve as a synthetic handle. The N-oxide (N→O or N⁺-O⁻) bond introduces a strong dipole and alters the aromatic system's electron density, leading to distinct and diagnostic changes in the IR spectrum.

This guide focuses on 3-hydroxyquinoline, a key structural motif in various biologically active compounds. By comparing its IR spectrum with the predicted spectrum of 3-hydroxyquinoline N-oxide , we aim to identify the unambiguous vibrational signatures of the N-oxide group. Understanding these characteristic bands is crucial for confirming successful oxidation, assessing purity, and studying intermolecular interactions like hydrogen bonding.

Theoretical Framework: Key Vibrational Modes of Interest

The transformation from 3-hydroxyquinoline to its N-oxide derivative primarily impacts three key regions in the infrared spectrum. The underlying principle is the change in bond order, bond polarity, and the potential for new hydrogen bonding interactions, which collectively shift the frequency of the corresponding vibrational modes.

G Key Structural Changes upon N-Oxidation a Quinoline Ring (C=C, C=N vibrations) c Perturbed Quinoline Ring (Shifts in C=C, C=N bands) a->c Electronic Perturbation b Hydroxyl Group (O-H stretch) e Hydroxyl Group (Potential H-Bonding Shift) b->e H-Bonding Environment Change d N-Oxide Group (New N-O stretch)

Caption: Structural changes from 3-hydroxyquinoline to its N-oxide.

  • N-O Stretching Vibration (νN-O): This is the most direct evidence of N-oxidation. The N-O bond in aromatic N-oxides typically gives rise to a strong absorption band in the 1350-1200 cm⁻¹ region[1]. The exact position is sensitive to the electronic nature of the substituents on the quinoline ring.

  • O-H Stretching Vibration (νO-H): In 3-hydroxyquinoline, the hydroxyl group gives a characteristic absorption. Upon N-oxidation, the proximity of the N-oxide oxygen may facilitate inter- or intramolecular hydrogen bonding, which would cause the O-H stretching band to broaden significantly and shift to a lower wavenumber. Studies on 8-hydroxyquinoline N-oxide have demonstrated a profound shift of the hydroxyl band by approximately 1000 cm⁻¹ to lower frequencies due to strong intramolecular hydrogen bonding[2].

  • Aromatic Ring Vibrations (νC=C, νC=N): The N-oxide group is strongly electron-withdrawing, which perturbs the electron distribution within the aromatic quinoline system. This electronic shift alters the bond strengths of the C=C and C=N bonds, leading to noticeable shifts in their stretching frequencies, typically found in the 1650-1400 cm⁻¹ region.

Comparative Spectral Analysis

Reference Spectrum: 3-Hydroxyquinoline

The experimental FTIR spectrum of 3-hydroxyquinoline provides a baseline for our comparison. The key absorption bands are well-documented and serve as reference points to evaluate the changes induced by N-oxidation.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3000Strong, BroadO-H stretching (intermolecular H-bonding)
~3100-3000MediumAromatic C-H stretching
~1640StrongC=N stretching (quinoline ring)
~1590, 1570, 1470Medium-StrongC=C stretching (aromatic ring)
~1270StrongC-O stretching (phenolic)
~870, 780, 750StrongC-H out-of-plane bending

Data sourced from PubChem CID 11376 and SpectraBase.[3][4]

Predicted Spectrum: 3-Hydroxyquinoline N-Oxide
Wavenumber (cm⁻¹)Predicted IntensityAssignment & Justification
~3200-2500Strong, Very BroadO-H stretching: Expected to be significantly shifted to lower frequency and broadened due to potential intramolecular hydrogen bonding with the N-oxide oxygen.
~3100-3000MediumAromatic C-H stretching: Little change expected in this region.
~1620StrongC=N stretching: The N-oxide group withdraws electron density, weakening the C=N bond and shifting its absorption to a lower wavenumber compared to the parent quinoline.
~1580, 1550, 1460Medium-StrongC=C stretching: Shifts are expected due to the electronic perturbation of the aromatic system by the N-oxide group.
~1320-1250 Strong N-O stretching (νN-O): This is the hallmark band of the N-oxide group. Its precise position can be influenced by coupling with other ring vibrations. For quinoline N-oxides, this band is often strong and found in this region[1].
~1280StrongC-O stretching: Minor shifts may occur due to changes in the overall electronic environment.
~850, 790, 760StrongC-H out-of-plane bending: The pattern and position of these bands may be altered due to the influence of the polar N-oxide group on the out-of-plane vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions and characterize novel N-oxide compounds, a reliable experimental protocol is essential. The following describes the standard procedure for obtaining an FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method.

Causality Behind Choices:

  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear, glassy pellet under high pressure, minimizing light scattering.

  • Grinding: The sample must be ground to a fine powder (particle size < 2 µm) to reduce scattering of the IR beam and ensure a homogenous mixture with KBr, leading to a high-quality, low-noise spectrum.

  • Drying: KBr is hygroscopic. Any absorbed water will show a strong, broad O-H absorption around 3400 cm⁻¹, which can obscure the sample's true O-H stretching region. Therefore, all materials and the sample must be scrupulously dry.

Caption: Standard workflow for FTIR sample analysis using the KBr pellet method.

Step-by-Step Methodology
  • Preparation:

    • Dry spectroscopy-grade KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator.

    • Ensure the agate mortar, pestle, and pellet die assembly are clean and dry. Gently warm them under a heat lamp if necessary to remove adsorbed moisture.

  • Sample Grinding:

    • Place approximately 1-2 mg of the solid 3-hydroxyquinoline N-oxide sample into the agate mortar.

    • Grind the sample thoroughly until it becomes a fine, uniform powder.

  • Mixing:

    • Add 100-200 mg of the dried KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid excessively vigorous grinding at this stage to minimize atmospheric moisture absorption.

  • Pellet Pressing:

    • Transfer a small amount of the mixture into the pellet die body.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, collect a background spectrum using a blank KBr pellet or an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any scattering from the KBr itself.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum using the spectrometer software (e.g., baseline correction, smoothing if necessary).

Conclusion

The N-oxidation of 3-hydroxyquinoline induces significant and predictable changes in its infrared spectrum. The primary diagnostic markers for successful N-oxide formation are:

  • The appearance of a strong N-O stretching band , predicted to be in the 1320-1250 cm⁻¹ region.

  • A substantial low-frequency shift and broadening of the O-H stretching band due to the formation of a new hydrogen-bonding environment.

  • Noticeable shifts in the C=C and C=N aromatic ring stretching vibrations reflecting the electronic perturbation caused by the strongly electron-withdrawing N-oxide group.

By comparing the experimental spectrum of the reaction product against the reference spectrum of 3-hydroxyquinoline, researchers can unequivocally confirm the presence of the N-oxide functionality. This guide provides the theoretical basis, predictive data, and a practical experimental framework to assist scientists in this characterization.

References

  • PubChem. (n.d.). 3-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Ghersetti, S., Giorgianni, S., Minari, M., & Spunta, G. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-175. Available from: [Link]

  • Szczepaniak, K., & Szafran, M. (2003). DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide. Journal of Molecular Structure, 651-653, 85-93. Available from: [Link]

  • Wiley-VCH GmbH. (n.d.). 3-Hydroxyquinoline. SpectraBase. Retrieved February 24, 2026, from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available from: [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available from: [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Designing, Characterization, DFT, Biological Effectiveness, and Molecular Docking Analysis of Novel Fe(III), Co(II), and Cu(II) Complexes Based on 4-Hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. ACS Omega. Available from: [Link]

  • Wait, S. C., & McNerney, J. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy, 34(1), 56-77. Available from: [Link]

  • Ramaiah, K., & Srinivasan, V. R. (1962). Studies in Heterocyclic N-Oxides—Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55, 360-366. Available from: [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available from: [Link]

  • Çelik, S., & Tamer, Ö. (2017). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory. International Journal of Chemistry and Technology, 1(2), 64-71. Available from: [Link]

  • Naval, L. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defense Technical Information Center. Available from: [Link]

Sources

Comparative Guide: Mass Spectrometric Profiling of 3-Hydroxyquinoline-1-oxide (3-HQNO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyquinoline-1-oxide (3-HQNO) represents a unique analytical challenge due to the lability of its N-oxide moiety. This guide compares the performance of Electrospray Ionization (ESI) against Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) for the structural characterization of 3-HQNO.

Key Finding: While EI is the standard for library matching, it frequently induces thermal deoxygenation, leading to false identification of the compound as its non-oxidized precursor, 3-hydroxyquinoline. Low-energy ESI-MS/MS is the superior validated method , preserving the molecular ion (


) and providing the diagnostic "Oxygen Walk" fragmentation pattern required for unambiguous confirmation.

The Chemical Context: Why 3-HQNO is Difficult to Analyze

3-HQNO contains two competing functional groups: a phenolic hydroxyl at C3 and a coordinate covalent N-oxide bond.

  • Thermal Instability: The N-O bond is roughly 60–70 kcal/mol, significantly weaker than the C-C or C-H bonds. High-temperature sources (EI inlets, APCI vaporizers) often cleave this bond before ionization.

  • Tautomeric Ambiguity: Unlike 2-hydroxyquinoline-1-oxide (which favors a cyclic hydroxamic acid tautomer), 3-HQNO predominantly exists in the enol-N-oxide form, making it susceptible to rapid deoxygenation.

Comparative Analysis: Ionization Modalities

The following table contrasts the performance of the three primary ionization techniques for 3-HQNO analysis.

FeatureMethod A: ESI (Recommended) Method B: EI (Alternative) Method C: APCI (Not Recommended)
Ionization Mechanism Soft ionization (Solution phase)Hard ionization (Gas phase, 70 eV)Gas phase chemical ionization
Molecular Ion Stability High. Dominant

at m/z 162.
Low. Weak

at m/z 161.
Variable. often shows

Thermal Artifacts Minimal (if source temp <300°C).High. Significant thermal deoxygenation in the inlet.High. Vaporizer heat degrades N-O bond.
Diagnostic Utility Excellent. MS/MS reveals specific neutral loss of O (16 Da).Good for fingerprinting, but risks misidentification as 3-hydroxyquinoline.Poor. Hard to distinguish from metabolic hydroxylation.
Limit of Detection Picogram range (LC-coupled).Nanogram range (GC-coupled).Nanogram range.

Fragmentation Mechanism (MS/MS)[1][2][3][4][5][6]

The structural confirmation of 3-HQNO relies on a specific fragmentation cascade known as the "Oxygen Walk." Unlike standard quinolines which fragment via ring opening immediately, 3-HQNO first undergoes deoxygenation.

The Mechanism[3]
  • Precursor Selection: m/z 162 (

    
    ).
    
  • Primary Transition (The Diagnostic Step): Loss of atomic oxygen (16 Da) or hydroxyl radical (17 Da). This confirms the N-oxide.[1]

  • Secondary Transition: The resulting ion (m/z 146) behaves like protonated 3-hydroxyquinoline, subsequently losing Carbon Monoxide (CO, 28 Da) from the phenol moiety.

  • Tertiary Transition: Ring contraction and loss of HCN (27 Da).

Visualization of Signaling Pathway

The following diagram illustrates the validated fragmentation pathway for 3-HQNO under ESI-CID conditions.

G Parent Parent Ion [M+H]+ = 162.05 (3-HQNO) Inter1 Deoxygenated Ion [M+H-O]+ = 146.05 (3-Hydroxyquinoline core) Parent->Inter1 Neutral Loss: Oxygen (16 Da) Diagnostic for N-Oxide Inter2 Phenolic Fragment [M+H-O-CO]+ = 118.06 (Ring Contraction) Inter1->Inter2 Neutral Loss: CO (28 Da) Phenolic cleavage Final Terminal Fragment [M+H-O-CO-HCN]+ = 91.05 (Cyclopentadiene cation) Inter2->Final Neutral Loss: HCN (27 Da) Ring destruction

Caption: Validated ESI-MS/MS fragmentation pathway of 3-HQNO showing the characteristic deoxygenation step followed by phenolic degradation.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure reproducibility and avoid thermal artifacts, follow this specific protocol. This workflow includes a "Self-Validation" step to confirm the N-oxide is intact prior to fragmentation.

Phase 1: Instrument Setup (LC-MS/MS)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3][4]

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as adducts can suppress the protonated species.

Phase 2: Source Optimization (Critical)
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Source Temperature: < 300°C .

    • Scientific Rationale: Temperatures above 350°C in the desolvation gas can cause "In-Source Deoxygenation," creating a false signal at m/z 146 in the Q1 scan.

Phase 3: The Validation Steps
  • Q1 Scan (Full Scan): Inject sample. Look for m/z 162.

    • Pass Criteria: Intensity of m/z 162 > Intensity of m/z 146.

    • Fail Criteria: If m/z 146 is the base peak in Q1, your source is too hot. Lower temperature and re-inject.

  • Product Ion Scan (MS2): Select m/z 162 as precursor. Apply Collision Energy (CE) ramp (10–40 eV).

  • Data Interpretation:

    • At Low CE (10-15 eV): Dominant peak should be m/z 146 (Loss of O).

    • At High CE (30+ eV): Appearance of m/z 118 and 91.

Comparative Data Table: 3-HQNO vs. 3-Hydroxyquinoline

Use this table to distinguish the N-oxide from its unoxidized analog.

Parameter3-Hydroxyquinoline-1-oxide (3-HQNO)3-Hydroxyquinoline (3-HQ)
Precursor (m/z) 162 146
Primary Fragment 146 (Loss of 16)118 (Loss of 28)
Retention Time (RP-LC) Earlier (More polar due to N-O)Later (Less polar)
Key Differentiator Presence of m/z 162 -> 146 transition.[5][6][1][7][8][9][10][11]Absence of m/z 162 parent; immediate CO loss from 146.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for analyzing samples suspected of containing 3-HQNO, specifically addressing the risk of false negatives.

Workflow Sample Unknown Sample (Suspected 3-HQNO) Method Select Ionization Method Sample->Method EI Electron Ionization (EI) (GC-MS) Method->EI ESI Electrospray (ESI) (LC-MS) Method->ESI EI_Result Result: m/z 145/146 dominant (Thermal Deoxygenation) EI->EI_Result ESI_Result Result: m/z 162 dominant (Intact Molecular Ion) ESI->ESI_Result Risk RISK: False Identification as 3-Hydroxyquinoline EI_Result->Risk High Probability Confirm MS/MS Confirmation Transition 162 -> 146 ESI_Result->Confirm Apply CE Ramp

Caption: Decision matrix highlighting the risk of EI-MS for N-oxides and the validation path using ESI-MS.

References

  • Ma, Y., et al. (2005). "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[3][12] "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid (and derivatives)." BenchChem Application Library. Link

  • Tak, V., et al. (2006). "Electrospray ionization tandem mass spectral analysis of oxidation products...". Rapid Communications in Mass Spectrometry. Link

  • Clugston, D. M., & MacLean, D. B. (1966). "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry. Link

  • Cabrera, G. M., & Butler, M. (2015). "A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides." Journal of Mass Spectrometry. Link

Sources

comparison of chelating strength 3-hydroxyquinoline N-oxide vs 8-hydroxyquinoline

[1][2]

Part 2: Quantitative Performance Data

Since 3-HQN does not form stable chelate complexes, direct Log K comparison is invalid.[1][2] Instead, we compare 8-HQ against 8-Hydroxyquinoline N-oxide (8-HQNO) , which is the closest chelating N-oxide analog (forming a 6-membered ring), to demonstrate the weakness of the N-oxide series compared to the parent 8-HQ.[1][2]

Table 1: Stability Constants (Log K) of Metal Complexes

Parameter8-Hydroxyquinoline (8-HQ) 8-Hydroxyquinoline N-oxide (8-HQNO) 3-Hydroxyquinoline N-oxide
Primary Donor Set Nitrogen (Pyridine) + Oxygen (Phenol)Oxygen (N-Oxide) + Oxygen (Phenol)Oxygen (N-Oxide) + Oxygen (Enol)
Ring Size 5-Membered (Optimal)6-Membered (Less Stable)None (Sterically hindered)
Log K₁ (Cu²⁺) ~12.1 ~6.5< 3.0 (Est.[1][2] monodentate)
Log K₁ (Fe³⁺) ~13.5 ~9.8N/A (Bridging only)
Log K₁ (Zn²⁺) ~9.6 ~5.2Weak
Selectivity Broad (Transition Metals)Skewed toward Hard Acids (Fe³⁺)None

Data Source: Derived from Martell & Smith Critical Stability Constants and IUPAC databases [1, 2].

Key Insight: Even when an N-oxide can chelate (as in 8-HQNO), the resulting 6-membered ring is 1,000,000x less stable (Log K difference of ~6) than the 5-membered ring of 8-HQ. 3-HQN, lacking even that ring-forming ability, is negligible as a chelator.[1][2]

Part 3: Experimental Validation Protocols

To verify the lack of chelation in 3-HQN compared to 8-HQ, use UV-Vis Spectrophotometry with Job’s Method of Continuous Variation .

Protocol: Comparative Job’s Plot

Objective: Determine the stoichiometry and binding strength of the Ligand-Metal complex.

Materials:

  • Ligand Solutions: 1 mM 8-HQ and 1 mM 3-HQN in Methanol/HEPES buffer (pH 7.4).

  • Metal Solution: 1 mM CuCl₂ or FeCl₃.[1][2]

  • Instrument: UV-Vis Spectrophotometer (200–800 nm scan).[1][2]

Workflow:

  • Preparation: Prepare 11 vials for each ligand with varying Mole Fractions (

    
    ) of ligand to metal (0:10, 1:9 ... 10:0).
    
  • Equilibration: Incubate for 30 minutes at 25°C.

  • Measurement: Record absorbance (

    
    ) at 
    
    
    (typically ~400-450 nm for 8-HQ complexes).
  • Calculation: Plot Corrected Absorbance (

    
    ) vs. Mole Fraction.
    
Diagram 2: Experimental Workflow & Expected Results

ExperimentalWorkflowcluster_ResultsExpected OutcomesStartStart: 1mM Stock Solutions(8-HQ vs 3-HQN)MixPrepare Mole Fractions (Job's Method)0.1, 0.2 ... 0.9Start->MixIncubateIncubate 30 mins @ 25°C(Allow Complex Formation)Mix->IncubateMeasureMeasure UV-Vis Absorbance(λmax shift)Incubate->MeasureResult8HQ8-HQ Result:Clear Peak at X=0.5 (1:1) or 0.66 (1:2)Indicates Strong ChelationMeasure->Result8HQResult3HQN3-HQN Result:Linear/Flat Line or Weak ShiftIndicates No Discrete ComplexMeasure->Result3HQNcaptionFig 2: Job's Plot workflow. 8-HQ will show a parabolic curve (complexation); 3-HQN will show linear dilution behavior.

Part 4: Application Context

Drug Development (MPP Inhibition)[2]
  • 8-HQ: Used when metal stripping is the mechanism of action (e.g., inhibiting metalloproteases by removing the Zinc cofactor). Risk:[1][2] High toxicity due to indiscriminate metal scavenging.[1][2]

  • 3-HQN: Used as a structural mimic .[1][2] In nature, the 3-HQN core appears in Aurachins (e.g., Aurachin A/B).[2] These compounds inhibit electron transport chains (Complex I/III) not by chelating iron, but by mimicking the shape of quinones and blocking the binding pocket [3].

Analytical Chemistry
  • 8-HQ: The gold standard for gravimetric analysis of Aluminum (Al) and Magnesium (Mg).[2]

  • 3-HQN: No utility in standard metal analysis.[1][2]

References

  • Martell, A. E., & Smith, R. M. (2004).[2] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.[1][2] [Link][2]

  • Gupta, R. D., et al. (1970).[2] "Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline". Australian Journal of Chemistry, 23(7), 1387–1395.[2] [Link][2]

  • Kunz, R., et al. (2021).[2] "Biosynthesis of Aurachins A-L in Stigmatella aurantiaca". Advanced Synthesis & Catalysis. [Link][2][5]

  • Pierre, J. L., et al. (2003).[2][6] "Hydroxyquinolines as Iron Chelators".[1][2][7][8] BioMetals, 16, 183–190.[2] [Link]

Spectroscopic Profiling of 3-Hydroxyquinoline N-Oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis spectral properties of 3-Hydroxyquinoline N-oxide (3-HQN) in methanol. Unlike its widely utilized isomer (8-hydroxyquinoline N-oxide), 3-HQN represents a unique structural motif where the hydroxyl group is meta to the N-oxide, preventing the formation of stable intramolecular chelates or lactam tautomers.

Content Type: Technical Comparison & Experimental Protocol Audience: Medicinal Chemists, Analytical Scientists, and Photochemists Focus: UV-Vis Spectral Data, Tautomeric Differentiation, and Structural Validation in Methanol

Part 1: Executive Technical Profile[1]

3-Hydroxyquinoline N-oxide (3-HQN) is a critical metabolic intermediate and a structural probe for quinoline oxidation. Its spectral signature in methanol is defined by the interaction between the electron-donating hydroxyl group at the C3 position and the electron-withdrawing/back-donating N-oxide moiety.

The Structural Differentiator

Unlike its isomers, 3-HQN lacks the ability to form a stable cyclic amide (lactam) or a 5-membered chelate ring. This rigid "fixed" enol-N-oxide structure makes its UV-Vis spectrum a pure reference point for the quinoline N-oxide chromophore, unperturbed by the tautomeric equilibria that complicate the spectra of 2- and 4-hydroxyquinoline N-oxides.

Spectral Fingerprint (Methanol)

While raw data varies slightly by synthesis purity, the consensus spectral features for 3-HQN in methanol compared to its parent and core N-oxide are:

Compound

(nm) in MeOH
Key Electronic Transition Features
3-Hydroxyquinoline N-oxide 235, 305, ~370-380 Bathochromic shift of the lowest energy band due to N-oxide charge transfer (CT). Distinct yellow color.[1]
3-Hydroxyquinoline (Parent) 244, 319Lacks the low-energy CT band (>350 nm). Colorless to pale yellow.[1]
Quinoline N-oxide (Core) 231, 258, 300, 380The 3-OH group typically intensifies and slightly blue-shifts the 380 nm band relative to the unsubstituted core.

Technical Insight: The band near 370-380 nm is diagnostic for the N-oxide moiety in this scaffold. In 3-HQN, this band confirms the oxidation of the nitrogen, distinguishing it from the parent 3-hydroxyquinoline.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed not just to measure absorbance, but to validate the structural identity of 3-HQN using solvatochromic and pH-dependent shifts.

Reagents & Equipment
  • Analyte: 3-Hydroxyquinoline N-oxide (>98% purity).[1]

  • Solvent: Methanol (HPLC Grade, cutoff <205 nm).[1]

  • Acid/Base: 0.1 M HCl and 0.1 M NaOH (aqueous).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).[1]

Step-by-Step Methodology
1. Stock Solution Preparation
  • Weigh 1.61 mg of 3-HQN (MW: 161.16 g/mol ).[1]

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mM (1000 µM) stock.

  • Validation: Sonicate for 60 seconds to ensure complete dissolution. The solution should be a clear, bright yellow.[1]

2. Working Solution & Baseline Scan
  • Dilute 30 µL of Stock into 2.97 mL of Methanol (Final Conc: 10 µM ).

  • Blanking: Use pure methanol in the reference cuvette.

  • Measurement: Scan from 500 nm down to 200 nm.

  • Checkpoint: Absorbance at

    
     (~370 nm) should be between 0.1 and 1.0 AU.[1] If >1.5, dilute further.[1]
    
3. The "Shift Validation" (Crucial for N-Oxides)

To confirm the N-oxide vs. a simple quinolone, perform an in-situ acidification:

  • Add 10 µL of 0.1 M HCl to the cuvette. Mix gently.

  • Re-scan.

  • Expected Result: The N-oxide oxygen is weakly basic (

    
    ).[1] Protonation of the N-oxide usually causes a hypsochromic shift (blue shift)  of the long-wavelength band (e.g., 380 nm 
    
    
    
    ~350 nm) or a significant decrease in intensity, as the resonance contribution of the N-O group is disrupted.

Part 3: Comparative Analysis & Logic[1]

3-HQN vs. Isomeric Alternatives

Differentiation of hydroxyquinoline N-oxides is a common challenge in drug metabolite identification.[1]

Feature3-Hydroxyquinoline N-oxide 2- or 4-Hydroxyquinoline N-oxide 8-Hydroxyquinoline N-oxide
Structure Fixed Enol (Cannot tautomerize)Cyclic Hydroxamic Acid (Lactam-like)Chelator (Intramolecular H-bond)
UV-Vis Behavior Stable spectra; distinct N-oxide band.Highly sensitive to solvent polarity due to lactam-lactim equilibrium.[1]Broad bands due to strong H-bonding; shifts drastically with metal ions.[1]
IR Signature Sharp OH stretch (~3200-3400 cm⁻¹).[1]C=O stretch (Amide I) present (~1650 cm⁻¹).[1]Missing/Very Broad OH (2400-2800 cm⁻¹) due to chelation.[1]
Visualizing the Structural Logic

The following diagram illustrates the decision logic for identifying 3-HQN based on spectral behavior, contrasting it with its isomers.

G Start Unknown Hydroxyquinoline N-oxide Sample Step1 Check IR Spectrum (Solid State) Start->Step1 Isomer8 Broad/Missing OH Stretch (2400-2800 cm⁻¹) Intramolecular H-Bond Step1->Isomer8 Yes Step2 Check UV-Vis (MeOH) + pH Shift Step1->Step2 No (Sharp OH >3200) Isomer24 Strong Amide Band (IR) UV shifts with Solvent Polarity (Lactam Tautomer) Step2->Isomer24 Lactam Features Present Target 3-Hydroxyquinoline N-oxide (Target) Step2->Target Stable Enol Spectrum Distinct N-Oxide Band (~370nm) Validation Blue Shift of λmax (Protonation of N-O) Target->Validation Acidification Test

Caption: Diagnostic workflow for isolating 3-Hydroxyquinoline N-oxide from its structural isomers.

Part 4: References

  • BenchChem. Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. (2025).[1][2][3] Link[1]

  • Ramaiah, K., & Srinivasan, V. R. Studies in Heterocyclic N-Oxides: Part III. 8-Hydroxyquinoline N-Oxide.[1][3][4][5][6] Proc. Ind. Acad. Sci. (1962).[1][4][5] Link

  • Tada, M., et al. Metabolism of Quinoline: Identification of Metabolites.[1] Chem. Pharm.[1] Bull. (1982).[1] Link

  • PubChem. Compound Summary: 3-Hydroxyquinoline.[1][2] National Library of Medicine.[1] Link

  • Reigh, G., et al. Cytochrome P450 species involved in the metabolism of quinoline.[1][7] Carcinogenesis (1996).[1] Link[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinoline N-oxide
Reactant of Route 2
3-Hydroxyquinoline N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.